Dermaseptin-4
Description
Contextual Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs) are essential effector molecules of the innate immune system, representing a first line of defense against a wide array of pathogens. nih.govspandidos-publications.com Found in virtually all forms of life, from bacteria to humans, these peptides provide broad-spectrum protection against Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites. frontiersin.orgwikipedia.org Typically composed of 12 to 50 amino acids, AMPs are generally cationic and amphipathic, possessing both hydrophobic and hydrophilic domains. nih.govfrontiersin.org This structure allows them to interact with and disrupt the negatively charged microbial membranes, a key mechanism of their antimicrobial action. oup.com
The innate immune system relies on AMPs for rapid and non-specific defense against invading microbes. spandidos-publications.com Unlike the adaptive immune system, which develops specific responses over time, the innate system provides an immediate defense. AMPs can be constitutively expressed in various tissues or induced by the presence of infectious and inflammatory stimuli. frontiersin.org In addition to their direct microbicidal properties, many AMPs also exhibit immunomodulatory functions, such as recruiting immune cells to the site of infection and influencing the adaptive immune response. frontiersin.orgnih.gov
Discovery, Isolation, and Early Characterization of Dermaseptin-4
The dermaseptin (B158304) family of peptides was first identified in the skin secretions of frogs from the Phyllomedusa genus. oup.comnih.gov this compound (DS 4) was specifically isolated from the skin of the South American frog Phyllomedusa sauvagei. oup.comnih.gov The initial discovery and isolation involved the collection of skin secretions, followed by purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptide components. researchgate.net
Early characterization of this compound revealed it to be a 28-amino acid peptide. oup.comnih.gov Like other dermaseptins, it is a linear, polycationic peptide. nih.govnih.gov Initial studies demonstrated its potent, broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi. oup.comuniprot.org It was also noted for its hemolytic activity, meaning its ability to lyse red blood cells. nih.govuniprot.org The mechanism of action was proposed to involve the disruption of microbial cell membranes, a common feature of many AMPs. oup.compreprints.org
Phylogenetic and Structural Classification of this compound within AMP Families
This compound belongs to the dermaseptin superfamily, a large group of antimicrobial peptides found in the skin of Hylidae frogs. oup.compreprints.org Phylogenetically, the dermaseptins are classified based on the strong identity in the cDNA sequences that encode their precursor proteins. researchgate.net These precursors typically consist of a signal peptide, an acidic region, and the mature peptide sequence. mdpi.com
Structurally, this compound is classified as an α-helical peptide. oup.commdpi.com In aqueous solutions, it is largely unstructured, but in the presence of a membrane-mimicking environment, such as a lipid bilayer, it adopts a distinct amphipathic α-helical conformation. oup.compreprints.org This structure is crucial for its function, as the hydrophobic face of the helix interacts with the lipid core of the microbial membrane, while the cationic (positively charged) face interacts with the negatively charged components of the membrane surface. oup.com This interaction leads to membrane permeabilization and ultimately cell death. preprints.org The dermaseptin family, including this compound, is often associated with the "carpet" model of membrane disruption, where the peptides accumulate on the membrane surface before causing disruption. mdpi.com
Below is a table summarizing the key properties of this compound and its derivatives.
| Feature | Dermaseptin S4 (DS4) | K4K20-S4 | K4-S4(1-16) | K4-S4(1-13) |
| Amino Acid Sequence | ALWMTLLKKVLKAAAK-AALNAVL VGAN A | ALWMTLLKKVLKAAAK-AALNAVL VGAN A (with substitutions) | K4-S4 truncated to 16 residues | K4-S4 truncated to 13 residues |
| Primary Function | Antimicrobial, Hemolytic | Potent broad-spectrum antibacterial | Antibacterial with reduced toxicity | Kills intraerythrocytic malaria parasites |
| Observed Activity | Active against bacteria, protozoa, fungi, and some viruses. uniprot.org High hemolytic activity. nih.gov | Potent activity against various clinical isolates of bacteria. nih.gov | Similar or slightly lower MICs compared to K4K20-S4. nih.gov | Lyses host cells to kill parasites. asm.org |
| Toxicity Profile | Highly toxic to erythrocytes. nih.gov | Most potent but also most toxic of the tested derivatives. nih.gov | Improved toxicity profile compared to longer derivatives. nih.gov | Lytic to host cells. asm.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKDILKNAGKAALNEINQIVQ |
Origin of Product |
United States |
Molecular Architecture and Biophysical Characterization of Dermaseptin 4
Primary Amino Acid Sequence and Conserved Motifs (e.g., AGKAAL)
The dermaseptin (B158304) family of peptides, including Dermaseptin-4 (often denoted as S4), is characterized by several conserved features at the primary sequence level. nih.gov These peptides are typically 28 to 34 amino acids in length, are rich in lysine (B10760008) residues, and possess a net positive charge. ajol.infonih.gov A highly conserved tryptophan residue is commonly found at the third position from the N-terminus. ajol.infonih.gov
A notable feature within the dermaseptin family is the presence of conserved motifs, such as the central AGKAAL sequence. nih.gov The primary amino acid sequence of a representative Dermaseptin S4 is presented in Table 1. Variations in this sequence, through natural diversity or synthetic modifications, have been extensively studied to probe structure-activity relationships. nih.govnih.gov For instance, substitutions at specific positions, such as replacing methionine at position 4 and asparagine at position 20 with lysine, have been shown to dramatically alter the peptide's properties. nih.govresearchgate.net
Table 1: Primary Amino Acid Sequence of Dermaseptin S4 and a Key Derivative
| Peptide | Amino Acid Sequence | Length |
| Dermaseptin S4 (Native) | ALWM TLLKKVLKAAAKAALN AVLVGANA | 28 |
| K4K20-S4 | ALWK TLLKKVLKAAAKAALK AVLVGANA | 28 |
Note: The table highlights substitutions in the K4K20-S4 derivative compared to the native Dermaseptin S4.
Secondary and Tertiary Structural Elucidation
The biological activity of this compound is critically dependent on its conformational state, which is highly sensitive to the surrounding environment.
Alpha-Helical Conformation in Membrane-Mimetic Environments
In aqueous solutions, this compound and its analogues typically exist in a disordered or random coil structure. mdpi.com However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational transition to a predominantly alpha-helical structure. mdpi.commdpi.commdpi.com This coil-to-helix transition is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes. mdpi.com For example, a novel dermaseptin, Der-PS4, showed a dramatic increase in α-helical content from 4.1% in aqueous solution to 67.6% in a TFE/ammonium (B1175870) acetate (B1210297) solution. mdpi.com Similarly, d-dermaseptin S4 was found to be 75% α-helical in a benign medium, a figure that rose to 100% in the presence of 50% TFE. mdpi.com This induced amphipathic α-helix positions hydrophobic residues to interact with the lipid core of the membrane and cationic residues to interact with the negatively charged headgroups of microbial membranes. oup.com
Role of Hydrophobicity and Charge in Structural Dynamics
The interplay between hydrophobicity and net positive charge is a fundamental determinant of this compound's structure and function. researchgate.netoup.com The native Dermaseptin S4 is characterized by high hydrophobicity, which contributes to its potent lytic activity but also to its toxicity towards eukaryotic cells like erythrocytes. nih.govasm.org
Table 2: Physicochemical Properties of this compound and Selected Analogues
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
| Dermaseptin S4 | +4 | High | High |
| K4K20-S4 | +6 | Moderate | High |
| K4-S4(1-16) | +5 | 0.426 | 0.526 |
| DRP-AC4 | +3 | 0.341 | 0.404 |
Note: This table provides a qualitative and quantitative comparison of key physicochemical parameters that influence structural dynamics and bioactivity. Exact values can vary based on the predictive algorithm used. nih.govmdpi.com
Oligomerization and Aggregation Properties in Solution
A critical biophysical characteristic of this compound is its propensity to self-associate and form oligomers or aggregates in aqueous solution. researchgate.netnih.govsemanticscholar.org This aggregation is largely driven by hydrophobic interactions, particularly involving the N-terminal domain of the peptide monomers. nih.govresearchgate.netnih.gov The native Dermaseptin S4, with its high hydrophobicity, exists in a highly aggregated state in solution. nih.govsemanticscholar.org
This oligomerization has significant consequences for the peptide's biological activity. nih.govresearchgate.net It is believed that the aggregated state limits the effective concentration of monomeric peptides available to interact with bacterial membranes, thereby reducing its antibacterial efficacy. researchgate.netnih.gov This is supported by the observation of bell-shaped dose-response curves for antibacterial activity, where activity decreases at higher concentrations, likely due to increased aggregation. nih.govresearchgate.netnih.gov
In contrast, analogs designed to be less aggregated, such as K4-S4 and K4K20-S4, exhibit significantly enhanced antibacterial potency. nih.govresearchgate.net Fluorescence studies have confirmed that these derivatives are clearly less aggregated in solution compared to the native peptide. nih.govresearchgate.net This suggests that preventing or reducing oligomerization is a key strategy for optimizing the antimicrobial activity of this compound. researchgate.net
Structural Determinants Influencing Bioactivity
The bioactivity of this compound is not dictated by a single factor but rather by a combination of structural determinants.
Amphipathic α-helical structure: The ability to form an amphipathic helix is paramount for membrane interaction and disruption. mdpi.comoup.com
Cationicity: A net positive charge is crucial for the initial electrostatic attraction to negatively charged microbial membranes, contributing to selectivity. oup.com Increasing the net positive charge often correlates with enhanced antibacterial activity, although excessive charge can also increase toxicity. researchgate.netasm.org
Hydrophobicity: This property drives the insertion of the peptide into the membrane's lipid bilayer. nih.gov However, high hydrophobicity is also linked to non-specific cytotoxicity and aggregation. nih.govasm.org
Peptide Length and Specific Domains: Truncated versions of Dermaseptin S4 have been created that retain considerable antibacterial activity, indicating that the entire sequence is not always necessary. nih.govnih.gov The N-terminal domain has been identified as being responsible for oligomerization, while the C-terminal hydrophobic domain is important for membrane binding. researchgate.netsemanticscholar.org
C-terminal Amidation: This common post-translational modification can increase the net positive charge and protect the peptide from degradation, thereby enhancing its stability and activity. mdpi.comoup.com
Elucidating the Multimodal Mechanisms of Action of Dermaseptin 4
Interactions with Biological Membranes
Dermaseptin-4, a member of the dermaseptin (B158304) family of antimicrobial peptides (AMPs), primarily exerts its biological activity through direct interactions with the plasma membranes of target organisms. researchgate.net These peptides are typically unstructured in aqueous solutions but adopt an α-helical conformation upon encountering a membrane environment, a crucial step for their function. oup.comnih.gov The mechanism is multifaceted, involving a sequence of events from initial electrostatic attraction to the eventual disruption of the membrane's barrier function.
Mechanisms of Membrane Permeabilization and Disruption (e.g., Barrel-Stave Model, Toroidal Pore Model, Carpet Model)
The lytic activity of dermaseptins is attributed to their ability to permeabilize cell membranes, leading to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. iiitd.edu.inasm.org Several models have been proposed to describe the precise mechanism of this membrane disruption by α-helical AMPs.
Barrel-Stave Model : This model proposes that the peptides insert into the lipid bilayer, positioning themselves perpendicular to the membrane surface. nih.gov The hydrophobic regions of the amphipathic helices align with the lipid core of the membrane, while the hydrophilic regions face inward, forming the interior of a transmembrane pore or channel, similar to the staves of a barrel. mdpi.com The formation of these pores disrupts the osmotic balance of the cell, leading to lysis. mdpi.com This was one of the initially proposed mechanisms for dermaseptin action. nih.govmdpi.com
Toroidal Pore Model : In the toroidal pore or "wormhole" model, the peptides also insert into the membrane, but they induce a significant local curvature in the lipid bilayer. researchgate.net The pore is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules, which bend inward to create a continuous channel. This disruption causes the membrane to fold locally, forming a pore that allows for the passage of water and ions. researchgate.net
Carpet Model : This mechanism was first theorized to describe the interactions of dermaseptin. mdpi.com In this model, the peptides first accumulate on the surface of the target membrane, lying parallel to the lipid-water interface and forming a "carpet-like" layer. nih.govmdpi.com This initial binding is driven by electrostatic forces between the cationic peptide and the anionic components of the microbial membrane. mdpi.com Once a threshold concentration of peptide is reached on the surface, the membrane's integrity is compromised. This can occur through a detergent-like effect, where the peptides solubilize the membrane by forming micelles, leading to the formation of transient holes and eventual membrane disintegration. mdpi.complos.org
The strong sigmoidal nature of the dose-response effect for some dermaseptins suggests that their active form is an oligomer, which is a prerequisite for pore formation in the barrel-stave and toroidal models. iiitd.edu.inasm.org
Role of Electrostatic and Hydrophobic Interactions with Lipid Bilayers
The interaction of this compound and its analogues with biological membranes is governed by a balance of electrostatic and hydrophobic forces. These peptides are characteristically cationic and amphipathic, properties that are central to their membrane-disrupting activity. oup.comnih.gov
Electrostatic interactions initiate the binding process. Dermaseptins possess a net positive charge due to an excess of basic amino acid residues like lysine (B10760008). oup.comasm.org This positive charge facilitates a strong attraction to the negatively charged components, such as phosphatidylglycerol (PG) and cardiolipin, which are abundant in bacterial membranes but not on the outer leaflet of mammalian cell membranes. mdpi.comnih.gov This initial electrostatic binding concentrates the peptide at the membrane surface, a critical first step for its subsequent actions. mdpi.com
Following the initial adhesion, hydrophobic interactions drive the insertion of the peptide into the nonpolar lipid core of the bilayer. nih.govmdpi.com The hydrophobic face of the amphipathic α-helix interacts favorably with the fatty acyl chains of the membrane lipids. nih.gov The hydrophobic moment (µH), a measure of the amphipathicity of the helix, is a significant factor influencing this interfacial binding. mdpi.com Studies on Dermaseptin S4 derivatives have shown that modulating hydrophobicity by altering the amino acid sequence can dramatically affect antimicrobial potency. nih.govresearchgate.net For instance, increasing the net positive charge and reducing hydrophobicity in certain derivatives limited peptide aggregation and enhanced activity against bacteria. nih.govresearchgate.net
Membrane Selectivity Based on Lipid Composition and Charge
A key feature of many antimicrobial peptides, including dermaseptins, is their ability to selectively target microbial cells over host mammalian cells. nih.gov This selectivity is largely attributed to the fundamental differences in the lipid composition and surface charge of their respective plasma membranes. iiitd.edu.innih.gov
Surface Charge : Bacterial membranes are rich in anionic phospholipids (B1166683), which gives them a net negative charge. nih.gov This creates a strong electrostatic attraction for the cationic dermaseptin peptides. oup.com In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral or slightly positive surface that has a weaker affinity for the cationic peptides. plos.org
Lipid Composition and Fluidity : The presence of cholesterol in mammalian membranes, which is generally absent in bacterial membranes, plays a crucial role. researchgate.netnih.gov Cholesterol tends to increase the packing order and decrease the fluidity of the lipid bilayer, making it more resistant to disruption by AMPs. researchgate.net The more fluid and loosely packed nature of bacterial membranes makes them more susceptible to peptide insertion and permeabilization. nih.gov The selective lytic activity of dermaseptins against malaria-infected red blood cells compared to uninfected ones further demonstrates this lipid-dependent specificity, as the membrane composition of infected erythrocytes is altered, rendering them more susceptible. iiitd.edu.innih.govnih.gov
Unexpectedly, some studies on the atypical dermaseptin S9 have shown that it induces more efficient permeabilization in zwitterionic phosphatidylcholine (PC) vesicles than in anionic phosphatidylglycerol (PG) vesicles, suggesting that for some dermaseptins, factors other than just anionic charge may regulate binding and aggregation at the membrane. plos.org
Peptide Insertion Dynamics and Membrane Adhesion
The interaction of dermaseptin with membranes is a dynamic, multi-step process. Surface plasmon resonance (SPR) studies on Dermaseptin S4 and its analogues have elucidated a two-stage binding mechanism: an initial adhesion to the membrane surface followed by insertion into the lipid bilayer. acs.orgnih.gov
Adhesion : The first step involves the peptide binding to the surface of the lipid bilayer, driven primarily by electrostatic attraction. acs.orgrcsb.org
Insertion : Following adhesion, the peptide may penetrate the hydrophobic core of the membrane. acs.orgnih.gov
Research has shown that cytolytic activity correlates more strongly with the peptide's affinity for insertion rather than just its initial adhesion affinity. acs.orgnih.gov For example, a highly potent derivative, K₄K₂₀-S4, exhibited the highest propensity for the inserted state, which accounted for its strong cytolytic action, rather than having the highest membrane adhesion affinity. acs.orgnih.gov Conversely, truncated derivatives of Dermaseptin S4 with progressively reduced lengths showed a corresponding reduction in their insertion affinity, which mirrored their decreased cytotoxicity. acs.orgnih.gov Acylation of dermaseptin derivatives has also been shown to enhance both adhesion and insertion affinities, leading to improved antimicrobial properties by modifying the peptide's secondary structure in a way that facilitates membrane disruption. rcsb.org
| Dermaseptin S4 Derivative | Adhesion Affinity (K_adhesion) (M⁻¹) | Insertion Affinity (K_insertion) | Relative Cytotoxicity | Reference |
| K₄-S4(1-13) (P) | 1 x 10⁵ | 1.5 | Low | rcsb.org |
| NC₁₂-P | 3 x 10⁵ | 4.5 | High | rcsb.org |
| K₄K₂₀-S4 | Moderate Adhesion | Highest Propensity for Insertion | High | acs.orgnih.gov |
| S4 16-mer derivative | Higher than 13-mer | Higher than 13-mer | Moderate | acs.orgnih.gov |
| S4 13-mer derivative | Higher than 10-mer | Higher than 10-mer | Low | acs.orgnih.gov |
| S4 10-mer derivative | Lowest Adhesion | Lowest Insertion | Very Low | acs.orgnih.gov |
Table 1: Comparison of membrane interaction affinities and cytotoxicity for various Dermaseptin S4 derivatives. Data is compiled from surface plasmon resonance and cytotoxicity assays. acs.orgnih.govrcsb.org
Intracellular Target Interactions (Non-Membrane Disruptive Mechanisms)
While membrane disruption is the most widely accepted mechanism of action for dermaseptins, some evidence suggests that these and other AMPs may also function through non-membrane disruptive pathways by translocating across the cell membrane to interact with intracellular targets. mdpi.com This mode of action is particularly relevant at lower, sub-lytic concentrations of the peptide.
Inhibition of Macromolecular Synthesis (e.g., Nucleic Acids, Proteins)
Once inside the cell, antimicrobial peptides can interfere with essential cellular processes. mdpi.com Studies on various AMPs have demonstrated their ability to inhibit the synthesis of macromolecules such as DNA, RNA, and proteins. nih.govubc.ca For instance, the antimicrobial peptide indolicidin (B8082527) is known to inhibit DNA synthesis. nih.gov
In the context of dermaseptins, a study involving a hybrid peptide composed of pleurocidin (B1576808) and dermaseptin (P-Der) showed that it inhibits macromolecular synthesis in bacteria at its minimum inhibitory concentration. nih.gov Other research has also indicated that dermaseptins are among the AMPs that can inhibit both DNA and RNA synthesis without causing membrane destabilization at their MICs. ubc.ca These findings suggest that after crossing the bacterial membrane, potentially through the formation of transient pores or other uptake mechanisms, this compound could exert its antimicrobial effects by targeting and inhibiting the enzymatic machinery responsible for nucleic acid replication and transcription. mdpi.comnih.gov
Disruption of Metabolic Pathways
A key aspect of this compound's mechanism of action involves the permeabilization of the target cell's membrane. This disruption leads to the leakage of essential ions and metabolites, which in turn dissipates the electric potential across the membrane. asm.org The consequence of this dissipation is the cessation of ATP production, a critical process for cellular energy. This halt in energy synthesis effectively arrests cellular metabolism, ultimately leading to cell death. asm.org The peptide's ability to disrupt these fundamental metabolic processes underscores its efficacy as a potent antimicrobial agent.
Enzyme Modulation
The primary mode of action for this compound and its derivatives is widely considered to be the physical disruption of cell membranes rather than interaction with specific enzymatic targets. asm.orgnih.gov The broad-spectrum activity of these peptides and the difficulty for microbes to develop resistance support a mechanism that is not reliant on a specific enzyme or receptor. asm.orgnih.gov Their efficacy is mainly attributed to their physicochemical properties, such as charge and hydrophobicity, which mediate their interaction with and disruption of the lipid bilayer. asm.org
Induction of Programmed Cell Death Pathways (e.g., Apoptosis in Cancer Cells)
Beyond its direct lytic effects on cell membranes, this compound and its analogs have been shown to induce programmed cell death, particularly apoptosis, in cancer cells. frontiersin.orgfrontiersin.orgfrontiersin.org This dual mechanism of action, combining membrane disruption with the induction of apoptosis, makes these peptides promising candidates for anticancer therapy. frontiersin.orgfrontiersin.org The specific pathway and outcome—lysis versus apoptosis—can be concentration-dependent. frontiersin.orgnih.govnih.gov
Mitochondrial Membrane Disruption and Intrinsic Apoptosis Pathway
At certain concentrations, dermaseptin peptides can trigger the intrinsic apoptosis pathway by disrupting the mitochondrial membrane. frontiersin.orgnih.govnih.gov For instance, the dermaseptin analog Dermaseptin-PP has been shown to induce apoptosis in H157 lung cancer cells through the endogenous mitochondrial pathway. frontiersin.org Similarly, Dermaseptin-PS1 was found to induce apoptosis in human glioblastoma U-251 MG cells via a mitochondrial-related signal pathway at lower concentrations, while causing membrane disruption at higher concentrations. nih.govnih.gov This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netmdpi.com Studies have shown the upregulation of key apoptosis-related proteins such as Cytochrome c, caspase-9, and caspase-3 following treatment with dermaseptin peptides. researchgate.net
Non-Specific Interaction with Eukaryotic Cell Membranes
The initial interaction of this compound with eukaryotic cells, including cancer cells, is often non-specific and driven by electrostatic forces. frontiersin.orgill.eu The cationic nature of the peptide facilitates its attraction to the negatively charged components of the cancer cell membrane, such as phosphatidylserine (B164497) and highly sulfated glycosaminoglycans. mdpi.com This interaction can lead to the destruction of the cancer cell membrane. frontiersin.org The lytic activity of dermaseptins is mediated by the interaction of their N-terminal residues with the plasma membrane. asm.org However, the degree of cytotoxicity against normal eukaryotic cells versus cancer cells can vary, with some derivatives showing reduced hemolytic activity. oup.comnih.gov
Role of Cell Surface Glycosaminoglycans (GAGs) in Cellular Entry
Cell surface glycosaminoglycans (GAGs), such as heparan sulfate (B86663), play a crucial role in the initial binding and subsequent internalization of many cationic peptides, including dermaseptins. mdpi.comresearchgate.netresearchgate.net The electrostatic interaction between the positively charged peptide and the negatively charged GAGs on the cell surface is often the first step in cellular entry. mdpi.commdpi.com This interaction can induce the clustering of GAGs, which in turn can trigger internalization through various pathways. mdpi.com For many cationic cell-penetrating peptides, binding to GAGs is a prerequisite for their entry into the cell. researchgate.net The presence of arginine residues in a peptide's sequence is particularly important for this interaction, as the guanidinium (B1211019) group of arginine forms stable bidentate hydrogen bonds with the sulfate and phosphate (B84403) groups on GAGs. mdpi.commdpi.com This initial binding to GAGs can facilitate the peptide's accumulation on the cell surface, leading to membrane translocation or endocytosis. mdpi.comresearchgate.net
Compound Names
| Compound Name |
| Abiraterone |
| Aminododecanoic acid |
| Cabazitaxel |
| Cisplatin |
| Cytochrome c |
| This compound (S4) |
| Dermaseptin-B2 |
| Dermaseptin-PP |
| Dermaseptin-PS1 |
| Docetaxel |
| Enzalutamide |
| Heptanoic acid |
| Ipilimumab |
| Meropenem |
| Phosphatidylserine |
| Sipuleucel-T |
Interactive Data Table: Anticancer Activity of Dermaseptin Derivatives
| Peptide | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
| Dermaseptin-PP | H157 (Lung) | 1.55 | Membrane disruption, Apoptosis | frontiersin.org |
| Dermaseptin-PP | MCF-7 (Breast) | 2.92 | Membrane disruption, Apoptosis | frontiersin.org |
| Dermaseptin-PP | PC-3 (Prostate) | 4.15 | Membrane disruption, Apoptosis | frontiersin.org |
| Dermaseptin-PP | U251 MG (Glioblastoma) | 2.47 | Membrane disruption, Apoptosis | frontiersin.org |
| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | ~1 (apoptosis) | Apoptosis, Membrane disruption | nih.govnih.gov |
| Der-PS4 | H157 (Lung) | 0.19 | Antiproliferative | mdpi.com |
| Der-PS4 | MDA-MB-435S (Melanoma) | 0.11 | Antiproliferative | mdpi.com |
| Der-PS4 | MCF-7 (Breast) | 0.67 | Antiproliferative | mdpi.com |
| Der-PS4 | PC-3 (Prostate) | 0.44 | Antiproliferative | mdpi.com |
| Hormonotoxin (H-B2) | PC3 (Prostate) | - | Dose-dependent growth inhibition | mdpi.com |
Interactive Data Table: Antimicrobial Activity of this compound Derivatives
| Peptide | Microorganism | MIC (µg/mL) | Reference |
| K4K20S4 | S. aureus (clinical isolates) | 1-4 | nih.gov |
| K4K20S4 | P. aeruginosa (clinical isolates) | 1-4 | nih.gov |
| K4K20S4 | E. coli (clinical isolates) | 1-16 | nih.gov |
| K4K20S4 | A. baumannii | 3.125 | mdpi.com |
| K4S4(1-16) | A. baumannii | 6.25 | mdpi.com |
| Der-PS4 | S. aureus | 4 µM | mdpi.com |
| Der-PS4 | MRSA | 8 µM | mdpi.com |
| Der-PS4 | E. coli | 8 µM | mdpi.com |
| Der-PS4 | P. aeruginosa | 16 µM | mdpi.com |
| Der-PS4 | E. faecalis | 32 µM | mdpi.com |
Spectrum of Biological Activities and Antimicrobial Efficacy Profiles of Dermaseptin 4
Antibacterial Activity (In Vitro and Preclinical Models)
Dermaseptin-4 and its synthetic derivatives have demonstrated potent antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.govasm.orguu.nl The mechanism of action is primarily attributed to the disruption of the bacterial cell membrane. oup.comnih.gov These cationic and amphipathic peptides interact with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. oup.commdpi.com
Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus)
Derivatives of this compound have shown significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govuu.nlmdpi.com For instance, the derivative K4K20-S4 exhibited a minimal inhibitory concentration (MIC) range of 1 to 4 µg/ml against clinical isolates of S. aureus. nih.govasm.org Shorter derivatives like K4-S4(1-16) and K4-S4(1-13) also displayed potent activity, with MICs that were similar or only two to fourfold higher. nih.gov
In preclinical studies, these peptides were rapidly bactericidal, causing a 6-log unit reduction in viable S. aureus colony-forming units (CFU) within 30 minutes. nih.gov Furthermore, a chimeric peptide combining a dermaseptin (B158304) derivative with an RNA III-inhibiting peptide (RIP) effectively prevented graft-associated infections by MRSA in a rat model. asm.org
Table 1: In Vitro Antibacterial Activity of this compound Derivatives against Staphylococcus aureus
| Peptide Derivative | MIC Range (µg/ml) | Key Findings | Reference(s) |
|---|---|---|---|
| K4K20-S4 | 1 - 4 | Potent activity against clinical isolates. | nih.govasm.org |
| K4-S4(1-16) | Similar to or 2-4x higher than K4K20-S4 | Rapidly bactericidal. | nih.gov |
| K4-S4(1-13) | Similar to or 2-4x higher than K4K20-S4 | Rapidly bactericidal. | nih.gov |
| Dermaseptin-PH | 32 | Broad-spectrum activity. | mdpi.com |
Against Gram-Negative Bacterial Species (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Vibrio harveyi, Vibrio anguillarum)
This compound and its analogues have demonstrated broad-spectrum activity against a variety of Gram-negative bacteria. nih.govuu.nlmdpi.com The K4K20-S4 derivative was effective against clinical isolates of Escherichia coli and Pseudomonas aeruginosa, with MIC ranges of 1 to 16 µg/ml and 1 to 4 µg/ml, respectively. nih.govasm.org Shorter derivatives also maintained significant activity against these pathogens. nih.gov In a mouse peritonitis model, K4-S4(1-16) and K4-S4(1-13) improved survival rates in mice infected with P. aeruginosa. nih.govresearchgate.net
Studies have also highlighted the efficacy of dermaseptin derivatives against other challenging Gram-negative bacteria. For instance, derivatives of dermaseptin S4 have shown promising activity against multiple strains of Acinetobacter baumannii. mdpi.com Additionally, this compound and its derivatives, DS4(1-28)a and DS4(1-26)a, exhibited strong antibacterial action against the marine pathogens Vibrio harveyi and Vibrio anguillarum, which are significant threats in aquaculture. preprints.orgoup.com The derivative DS4(1-26)a was found to be the most active against these Vibrio species. preprints.orgoup.com
Table 2: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Peptide Derivative | Bacterial Species | MIC Range (µg/ml) | Key Findings | Reference(s) |
|---|---|---|---|---|
| K4K20-S4 | Escherichia coli | 1 - 16 | Potent activity against clinical isolates. | nih.govasm.org |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | Potent activity against clinical isolates. | nih.govasm.org |
| K4-S4(1-16) | Pseudomonas aeruginosa | - | Improved survival in a mouse peritonitis model. | nih.govresearchgate.net |
| K4-S4(1-13) | Pseudomonas aeruginosa | - | Improved survival in a mouse peritonitis model. | nih.govresearchgate.net |
| Dermaseptin-PH | Escherichia coli | 16 | Broad-spectrum activity. | mdpi.com |
| Dermaseptin-PH | Pseudomonas aeruginosa | - | Permeabilizing activity at 16 µM. | mdpi.com |
| DS4(1-26)a | Vibrio harveyi | 3.03 | High antibacterial activity. | preprints.org |
| DS4(1-26)a | Vibrio anguillarum | 3.84 | High antibacterial activity. | preprints.org |
| DS4(1-28)a | Vibrio harveyi | 4.84 | Strong antibacterial activity. | preprints.org |
| DS4(1-28)a | Vibrio anguillarum | 4.94 | Strong antibacterial activity. | preprints.org |
| DS4(1-28) | Vibrio harveyi | 9 | Strong antibacterial activity. | preprints.org |
| DS4(1-28) | Vibrio anguillarum | 5.67 | Strong antibacterial activity. | preprints.org |
| K4K20S4 | Acinetobacter baumannii | 6.25 | Minimum Bactericidal Concentration. | mdpi.com |
Antifungal Activity (In Vitro and Preclinical Models)
Dermaseptins, including this compound, exhibit a broad spectrum of antifungal activity against both yeast and filamentous fungi. nih.govnih.govasm.org The antifungal mechanism, similar to its antibacterial action, involves interaction with and disruption of the fungal cell membrane. nih.govoup.com
Against Yeast Species (e.g., Candida albicans, Cryptococcus neoformans)
This compound has shown considerable activity against the opportunistic yeast Candida albicans. nih.govnih.gov It completely inhibits the growth of C. albicans at a concentration of 32 μg/mL. nih.gov Even at lower concentrations, it significantly reduces yeast growth. nih.gov Studies have also demonstrated the antifungal activity of dermaseptins against Cryptococcus neoformans. academicjournals.orgajol.infooup.com The N-terminus of the peptide appears to be crucial for its antifungal effect against this pathogen. academicjournals.orgajol.info
Against Filamentous Fungi (e.g., Aspergillus fumigatus)
The antifungal activity of the dermaseptin family extends to filamentous fungi such as Aspergillus fumigatus. academicjournals.orgajol.infonih.gov Research on dermaseptin S4 analogues has shown that the N-terminal region of the peptide is necessary for its activity against A. fumigatus. academicjournals.orgajol.info
Impact on Fungal Morphogenesis and Biofilm Formation
A significant aspect of this compound's antifungal efficacy is its ability to inhibit key virulence factors in fungi, such as morphogenesis and biofilm formation. In C. albicans, this compound has been shown to inhibit the transition from the yeast form to the more invasive hyphal form. nih.govresearchgate.net This inhibition of dimorphism is a critical factor in reducing the pathogenicity of the fungus.
Furthermore, this compound effectively reduces biofilm formation by C. albicans. nih.govresearchgate.net It achieves this by decreasing the biofilm mass and altering the surface morphology of the yeast cells within the biofilm. nih.govresearchgate.net Gene expression analyses have revealed that this compound significantly downregulates the expression of genes such as EAP1 and HWP1, which are crucial for adhesion and biofilm formation in C. albicans. nih.gov
Table 3: Antifungal Activity and Effects of this compound
| Fungal Species | Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Candida albicans | Growth Inhibition | MIC of 32 µg/mL. | nih.gov |
| Candida albicans | Inhibition of Morphogenesis | Prevents yeast-to-hyphae transition. | nih.govresearchgate.net |
| Candida albicans | Biofilm Inhibition | Reduces biofilm mass and alters morphology. | nih.govresearchgate.net |
| Cryptococcus neoformans | Growth Inhibition | N-terminus of the peptide is essential for activity. | academicjournals.orgajol.info |
Antiprotozoal Activity (In Vitro Models)
This compound and its derivatives have demonstrated significant activity against several protozoan parasites in laboratory settings.
Against Plasmodium falciparum (Malaria Parasite)
Dermaseptin S4 and its analogues have shown potent in vitro activity against the intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. frontiersin.orgnih.gov Studies have revealed that these peptides can inhibit parasite growth at micromolar concentrations. researchgate.net For instance, the derivative K4K20-S4 was identified as a particularly potent inhibitor, with a 50% inhibitory concentration (IC50) of 0.2 μM. nih.govresearchgate.net Even a shorter version, K4-S4(1-13)a, maintained considerable efficacy with an IC50 of 6 μM. nih.govresearchgate.net
The antiplasmodial action of this compound derivatives is rapid, with significant growth inhibition observed within minutes of exposure. researchgate.net The primary mechanism appears to be the lysis of the infected red blood cell, thereby destroying the parasite within. nih.govresearchgate.net Interestingly, some derivatives can selectively disrupt the plasma membrane of the intracellular parasite without harming the host erythrocyte. uniprot.orgnih.gov Research has also indicated that the antiplasmodial activity is more pronounced at the trophozoite stage of the parasite's life cycle compared to the ring stage. researchgate.net Furthermore, increasing the hydrophobicity of Dermaseptin S4 derivatives has been shown to enhance their antiplasmodium effect. nih.govnih.gov
**Table 1: In Vitro Antimalarial Activity of this compound and Its Derivatives against *Plasmodium falciparum***
| Compound | Target/Strain | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Dermaseptins | P. falciparum | IC50 | 0.8 - 2.2 μM | frontiersin.org |
| K4K20-S4 | P. falciparum | IC50 | 0.2 μM | nih.govresearchgate.net |
| K4-S4(1-13)a | P. falciparum | IC50 | 6 μM | nih.govresearchgate.net |
| Propionyl-P (C3-P) | P. falciparum | IC50 | 3.8 μM | nih.gov |
| Isobutyryl-P (iC4-P) | P. falciparum | IC50 | 4.3 μM | nih.gov |
Against Leishmania and Trypanosoma cruzi
Dermaseptins have also been evaluated for their activity against other protozoan parasites, including Leishmania species and Trypanosoma cruzi, the causative agent of Chagas disease. asm.orgnih.gov Synthetic peptides derived from the skin secretions of various tropical frogs, including dermaseptins, have shown activity against Leishmania mexicana promastigotes and the mammalian stages of Trypanosoma cruzi in vitro. asm.orgresearchgate.net One particular peptide, cruzioseptin-4, which is related to the dermaseptin family, displayed significant activity against these parasites with low cytotoxicity to mammalian cells, suggesting a specific antiparasitic action. asm.orgresearchgate.netresearchgate.net The proposed mechanism for this bioactivity is the formation of pores in the parasite's plasma membrane, leading to cell lysis. asm.org
Antiviral Activity (In Vitro Models)
This compound and its analogues have demonstrated antiviral properties against a range of enveloped viruses in in vitro studies. ajol.infofrontiersin.org
Against Enveloped Viruses (e.g., HIV-1, HSV-2)
Dermaseptin S4 and its derivatives have shown notable in vitro activity against Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus type 2 (HSV-2). frontiersin.orgnih.gov Studies have indicated that these peptides can inhibit viral infectivity at micromolar concentrations. ajol.infonih.gov For instance, the derivative K4K20S4 exhibited high antiviral activity against both sensitive and acyclovir-resistant strains of HSV-2. nih.gov Modifications to the Dermaseptin S4 sequence, such as the substitution of methionine with lysine (B10760008) at position 4, have been shown to reduce cytotoxicity without compromising antiviral efficacy against HIV-1. frontiersin.orgnih.gov
Table 2: In Vitro Antiviral Activity of this compound and Its Derivatives
| Compound | Virus | Activity | Reference(s) |
|---|---|---|---|
| Dermaseptin S4 | HIV-1 | Inhibits infectivity | ajol.infofrontiersin.org |
| Dermaseptin S4 | HSV-1 | Shows activity | uniprot.org |
| Dermaseptin S4 derivatives | HSV-2 | Concentration-dependent antiviral activity | nih.gov |
| K4K20S4 | HSV-2 (sensitive and resistant strains) | High antiviral activity | nih.gov |
| K4S4(1-16)a | HIV-1 | Similar effect on HeLa P4-CCR5 cells and primary PBMCs | researchgate.net |
| S4M4K | Rabies virus | 97% inhibition at 7.5 μM | researchgate.net |
Mechanisms of Viral Inactivation
The primary mechanism of viral inactivation by this compound appears to be the direct disruption of the viral envelope. nih.gov These cationic peptides are thought to interact with the negatively charged components of the viral membrane, leading to its permeabilization and subsequent inactivation of the virion. nih.gov This direct action on the viral particle is a key feature of their antiviral mechanism. nih.gov Studies have shown that the antiviral activity is most effective when the peptides are pre-incubated with the virus before infection of host cells, supporting the model of direct viral inactivation. nih.gov The interaction is influenced by the composition and electrical potential of the viral membrane. nih.gov The C-terminal end of the peptide appears to be crucial for its antiviral activity. nih.gov
Anticancer Activity (Mechanistic Studies on Cancer Cell Lines)
This compound and its analogues have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects against various human cancer cell lines. frontiersin.orgnih.gov
Studies have shown that dermaseptin peptides can inhibit the proliferation of cancer cells in a dose-dependent manner. nih.govmdpi.com For example, Dermaseptin-PP was found to have a significant antiproliferative effect on H157, MCF-7, PC-3, and U251 MG cancer cell lines, with IC50 values of 1.55, 2.92, 4.15, and 2.47 μM, respectively. frontiersin.org Similarly, Dermaseptin-PH exhibited potent anticancer activity, particularly against the MCF-7 breast cancer cell line with an IC50 value of 0.69 μM. nih.gov
The anticancer mechanism of dermaseptins is multifaceted and appears to be concentration-dependent. nih.gov At higher concentrations, many antimicrobial peptides, including dermaseptins, are believed to exert their anticancer effects through the disruption of the cancer cell membrane. frontiersin.orgnih.gov However, at lower, non-lytic concentrations, some dermaseptin derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov For instance, Dermaseptin-PS1 was found to induce apoptosis in U-251 MG glioblastoma cells through a mitochondrial-related signaling pathway at concentrations that did not cause membrane disruption. nih.gov This suggests that in addition to direct membrane lysis, dermaseptins can trigger internal cellular pathways to kill cancer cells. frontiersin.org
Table 3: Anticancer Activity of Dermaseptin Derivatives on Various Cell Lines
| Compound | Cell Line | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Dermaseptin-PP | H157 (Lung Cancer) | IC50 | 1.55 μM | frontiersin.org |
| Dermaseptin-PP | MCF-7 (Breast Cancer) | IC50 | 2.92 μM | frontiersin.org |
| Dermaseptin-PP | PC-3 (Prostate Cancer) | IC50 | 4.15 μM | frontiersin.org |
| Dermaseptin-PP | U251 MG (Glioblastoma) | IC50 | 2.47 μM | frontiersin.org |
| Dermaseptin-PH | MCF-7 (Breast Cancer) | IC50 | 0.69 μM | nih.gov |
| Dermaseptin-PH | H157 (Lung Cancer) | IC50 | 2.01 μM | nih.gov |
| Dermaseptin-PH | U251 MG (Glioblastoma) | IC50 | 2.36 μM | nih.gov |
| Dermaseptin-PH | PC-3 (Prostate Cancer) | IC50 | 11.8 μM | nih.gov |
| Dermaseptin-PS4 | U251MG (Glioblastoma) | IC50 | Not specified, but more effective than melittin | mdpi.com |
| Dermaseptin-PS4 | MDA-MB-435S (Melanoma) | IC50 | Not specified, but more effective than melittin | mdpi.com |
| Dermaseptin-PS4 | H157 (Lung Cancer) | IC50 | Not specified, but more effective than melittin | mdpi.com |
| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | Cell Viability | ~65% at 10⁻⁶ M | nih.gov |
Antiproliferative Effects on Various Human Cancer Cell Lines (e.g., Glioblastoma, Breast, Lung, Prostate)
Recent research has highlighted the potential of this compound and its derivatives as anticancer agents, demonstrating antiproliferative effects against a range of human cancer cell lines. The anticancer activity of these peptides is often attributed to their cationic and amphipathic nature, which facilitates interaction with the negatively charged membranes of cancer cells. mdpi.commdpi.com
One derivative, Dermaseptin-PS4 (Der-PS4), has shown significant antiproliferative capacity against several cancer cell lines. mdpi.comnih.gov It was particularly effective against the human glioblastoma astrocytoma cell line U251MG, with a half-maximal inhibitory concentration (IC50) of 57.66 nM. mdpi.com Der-PS4 also demonstrated notable activity against non-small cell lung cancer (H157) and melanoma (MDA-MB-435S), with IC50 values of 0.19 µM and 0.11 µM, respectively. mdpi.com Its inhibitory effects on breast cancer (MCF-7) and prostate cancer (PC-3) were less potent, with IC50 values of 0.67 µM and 0.44 µM. mdpi.com Another derivative, Dermaseptin-PP, also exhibited strong anti-cancer activity, especially against H157 lung cancer cells, with an IC50 of 1.55 µM. frontiersin.org It also showed activity against MCF-7 (breast), PC-3 (prostate), and U251 MG (glioblastoma) cells with IC50 values of 2.92 µM, 4.15 µM, and 2.47 µM, respectively. frontiersin.org
Table 1: Antiproliferative Activity of this compound Derivatives on Human Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| Dermaseptin-PS4 | U251MG | Glioblastoma | 57.66 nM |
| H157 | Non-small cell lung | 0.19 µM | |
| MDA-MB-435S | Melanoma | 0.11 µM | |
| MCF-7 | Breast | 0.67 µM | |
| PC-3 | Prostate | 0.44 µM | |
| Dermaseptin-PP | H157 | Non-small cell lung | 1.55 µM |
| MCF-7 | Breast | 2.92 µM | |
| PC-3 | Prostate | 4.15 µM | |
| U251MG | Glioblastoma | 2.47 µM |
Data sourced from multiple studies. mdpi.comfrontiersin.org
Studies on other this compound derivatives have also shown promise. For instance, research on the colon cancer cell line SW620 revealed that the N-terminus of the native peptide is crucial for its anti-proliferative effect. nih.gov
Concentration-Dependent Mechanisms (Membrane Disruption vs. Apoptosis Induction)
The mechanism by which this compound and its analogs exert their anticancer effects appears to be concentration-dependent, involving a balance between direct membrane disruption and the induction of apoptosis. nih.govnih.gov
At higher concentrations, dermaseptins are thought to act primarily through membrane lysis. nih.gov The cationic nature of these peptides facilitates an initial electrostatic interaction with the anionic components of cancer cell membranes, such as phosphatidylserine (B164497). mdpi.com Following this binding, the peptides can insert into the lipid bilayer, leading to membrane permeabilization and cell death, a process often described by the "barrel-stave" or "carpet-like" models. nih.govresearchgate.net For example, Dermaseptin-PP was found to induce significant membrane disruption in H157 cancer cells at concentrations of 10⁻⁵ M and above, leading to the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell lysis. frontiersin.org Similarly, high concentrations of Dermaseptin-PS1 (10⁻⁵ M and above) were shown to disrupt the membranes of U-251 MG glioblastoma cells. nih.gov
Conversely, at lower, non-lytic concentrations, some dermaseptin derivatives can induce apoptosis, a form of programmed cell death. nih.govnih.gov For instance, Dermaseptin-PS1 at a concentration of 10⁻⁶ M was found to induce apoptosis in U-251 MG cells through a mitochondrial-related signaling pathway, without causing significant membrane damage. nih.gov This suggests that at lower concentrations, the peptide may translocate across the cell membrane and interact with intracellular targets to trigger apoptotic cascades. nih.gov Evidence also suggests that Dermaseptin B2 can induce a necrotic-like pathway by altering the mitochondrial membrane potential and activating caspase-3 in human prostate cancer cells. researchgate.net
Interestingly, a study on Dermaseptin-PS4 showed that while it had strong antiproliferative activity, it exhibited weak potency in disrupting cancer cell membranes, suggesting that its primary mechanism might not be membrane lysis but other pathways, possibly including apoptosis induction. mdpi.com This highlights the complexity and variability of the mechanisms of action among different dermaseptin derivatives.
Modulation of Biofilm Formation and Eradication
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound and its derivatives have demonstrated significant potential in both preventing the formation of biofilms and eradicating established ones. nih.govnih.gov
The antibiofilm activity of dermaseptin derivatives is often concentration-dependent. nih.govnih.gov Studies have shown that derivatives of Dermaseptin S4 can inhibit biofilm formation by various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The efficacy of these peptides is linked to their positive charge, with highly charged molecules exhibiting greater activity. nih.gov For instance, the derivatives K4S4 and K4K20S4 were found to be particularly potent in inhibiting biofilm formation at non-toxic concentrations. nih.govresearchgate.net
In addition to preventing biofilm formation, some dermaseptin derivatives can also eradicate mature biofilms. mdpi.com Dermaseptin-PS4, for example, has shown considerable biofilm eradicating capabilities. mdpi.comnih.gov While exposure to some dermaseptin derivatives at twice their minimum inhibitory concentration (MIC) did not dissolve the biofilm matrix, it did significantly reduce the viability of the biofilm cells. researchgate.netfrontiersin.org For instance, Dermaseptin-PH exhibited moderate activity in inhibiting biofilm formation of E. coli and S. aureus and was more effective at eradicating mature S. aureus biofilms. mdpi.comnih.gov
Table 2: Antibiofilm Activity of a this compound Derivative (Dermaseptin-PH)
| Microorganism | Biofilm Inhibition | Biofilm Eradication |
|---|---|---|
| E. coli | Moderate | Moderate |
| S. aureus | Moderate | High |
Data based on a study of Dermaseptin-PH. mdpi.comnih.gov
The proposed mechanism for antibiofilm activity involves the disruption of the bacterial cell membrane, which is consistent with the general mechanism of action for antimicrobial peptides. nih.govresearchgate.net
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
The combination of this compound derivatives with conventional antibiotics has been explored as a strategy to enhance antimicrobial efficacy and combat drug resistance.
Several studies have reported synergistic or additive effects when dermaseptin derivatives are used in combination with traditional antibiotics. frontiersin.orgnih.gov Synergy is often observed because the membrane-permeabilizing action of the dermaseptin can facilitate the entry of the conventional antibiotic into the bacterial cell. mdpi.com For example, a chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP) acted synergistically with antibiotics in preventing staphylococcal infections. nih.gov Another study showed that when combined with antibiotics like rifampicin, polymyxin (B74138) B, and gentamicin (B1671437), certain AMPs exhibited synergistic or additive effects against Gram-negative bacteria. frontiersin.org The combination of gentamicin with highly cationic and amphipathic α-helical peptides has been shown to have a synergistic effect, as the peptide-induced membrane permeabilization makes it easier for gentamicin to reach its intracellular target, the ribosome. mdpi.com
Conversely, there is a potential for antagonistic interactions, although this is less commonly reported for dermaseptins. Antagonism can occur if the peptides interfere with the mechanism of action of the antibiotic or vice versa. However, the available literature on this compound primarily points towards synergistic or additive interactions, highlighting its potential as a combination therapy agent. asm.org It is important to note that the outcome of such combinations can depend on the specific peptide, the antibiotic, the bacterial species, and the concentrations used. asm.org
Structure Activity Relationship Sar and Rational Design of Dermaseptin 4 Analogues
Impact of Amino Acid Substitutions and Mutations (e.g., Lysine (B10760008), Tryptophan)
The substitution of specific amino acids in the Dermaseptin-4 sequence has proven to be a powerful strategy for modulating its activity. Lysine (K), a positively charged amino acid, has been a key player in these modifications. Increasing the net positive charge of DS4 by substituting neutral or hydrophobic residues with lysine has been shown to enhance antibacterial activity while often reducing hemolytic activity. researchgate.netrsc.org
A notable example is the analogue K4K20-S4 , where methionine at position 4 and asparagine at position 20 of the native DS4 are replaced by lysine. nih.govuq.edu.aumdpi.com This double substitution increases the peptide's net positive charge from +4 to +6. Research has shown that K4K20-S4 is significantly more potent against bacteria, in some cases by two orders of magnitude, compared to the native peptide. nih.gov This enhanced activity is attributed not only to the increased positive charge, which facilitates interaction with negatively charged bacterial membranes, but also to a reduction in peptide aggregation. nih.govnih.gov While native DS4 is highly aggregated in solution, K4K20-S4 is demonstrably less so, which is believed to improve its availability to target microbial cells. nih.gov
The tryptophan residue at position 3 is a conserved feature in many dermaseptins. acs.org In a derivative of a related dermaseptin (B158304), Dermaseptin B2, the substitution of tryptophan at position 3 with lysine (W3K), along with another substitution (S4K), created the analogue K3K4B2 . nih.govuq.edu.au This modification was part of a strategy to increase hydrophilic characteristics. nih.gov
The following table summarizes the effects of key amino acid substitutions in this compound and its analogues:
| Analogue | Amino Acid Substitution(s) | Impact on Physicochemical Properties | Impact on Biological Activity |
| K4K20-S4 | Methionine (M) at position 4 to Lysine (K); Asparagine (N) at position 20 to Lysine (K) nih.govuq.edu.aumdpi.com | Increased net positive charge (+6); Reduced hydrophobicity and aggregation nih.gov | Significantly enhanced antibacterial activity; Reduced hemolytic activity compared to native DS4 researchgate.netnih.gov |
| K4-S4 | Methionine (M) at position 4 to Lysine (K) nih.gov | Increased positive charge; Less aggregated than native DS4 nih.gov | Enhanced antibacterial activity nih.gov |
| d-dermaseptin S4 L7K | Leucine (L) at position 7 to Lysine (K) in a D-amino acid enantiomer scispace.com | Disrupted α-helical structure in benign medium; Decreased overall hydrophobicity scispace.com | Altered selectivity and therapeutic index scispace.com |
| K3K4B2 (Dermaseptin B2 derivative) | Tryptophan (W) at position 3 to Lysine (K); Serine (S) at position 4 to Lysine (K) nih.govuq.edu.au | Increased hydrophilic characteristics nih.gov | Modified antimicrobial activity nih.gov |
Effects of Peptide Length and Truncations (N-terminal, C-terminal)
Truncating the peptide chain of this compound, either at the N-terminus or the C-terminus, has profound effects on its activity and selectivity. Studies have revealed that it is possible to create shorter, yet highly potent, analogues.
C-terminal truncations have been particularly successful. For example, the 16-amino acid peptide K4S4(1-16) , which includes the M4K substitution and a deletion of 12 C-terminal residues, retains potent antibacterial activity. nih.gov This truncated peptide was found to be less toxic than the full-length native DS4. nih.gov The C-terminal domain of DS4 is thought to contribute to its binding affinity and is also involved in peptide aggregation. nih.gov Its deletion, therefore, can lead to a reduction in aggregation, which may contribute to the improved activity profile. nih.govuq.edu.au
Further truncations have led to even shorter active derivatives. A 15-mer version of DS4 was found to display maximal antibacterial activity, being more potent by two orders of magnitude compared to the native peptide, while also having reduced hemolytic activity. nih.govrsc.org The 13-mer derivative, K4-S4(1-13) , also maintains significant antimicrobial and rapid cytolytic activity.
N-terminal truncations, on the other hand, have also been explored. The deletion of the N-terminal sequence can reduce aggregation, leading to derivatives with potent antibacterial and weak hemolytic activity. rsc.org For instance, the analogue S4(5-28) , with the first four residues removed, showed strong effects against certain bacterial biofilms. However, in some cases, the deletion of N-terminal residues can lead to a progressive loss of potency. xenbase.org
The table below illustrates the impact of truncations on this compound analogues:
| Analogue | Truncation | Other Modifications | Key Findings |
| K4S4(1-16) | Deletion of 12 C-terminal residues nih.gov | M4K substitution | Potent antibacterial activity; Reduced toxicity and aggregation compared to native DS4 nih.gov |
| DS4 (1–26)a | Truncation to 26 residues and C-terminal amidation acs.org | C-terminal amidation | Higher positive charge (+5) compared to the parent molecule; High antibacterial activity and low hemolytic activity |
| K4-S4(1-13) | Truncation to 13 residues | M4K substitution | Maintained or improved structural characteristics and rapid cytolytic activity |
| S4(5-28) | Deletion of 5 N-terminal residues | None | Strong activity against E. coli and P. aeruginosa biofilms; Lower cytotoxicity |
Influence of Net Charge and Hydrophobicity Modifications
The balance between net positive charge and hydrophobicity is a critical determinant of the antimicrobial activity and selectivity of this compound and its analogues. rsc.org Generally, increasing the net positive charge while concurrently reducing hydrophobicity leads to analogues with enhanced antibacterial potency and diminished hemolytic activity. researchgate.netrsc.org
Increasing the positive charge, often through lysine substitutions, enhances the initial electrostatic interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) in bacteria. This is a crucial first step in the peptide's mechanism of action. Analogues with a higher positive charge, like K4K20-S4, have consistently demonstrated superior antibacterial performance.
Hydrophobicity, on the other hand, plays a crucial role in the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. nih.gov However, excessive hydrophobicity, as seen in the native DS4, is linked to self-aggregation in solution and higher toxicity towards host cells, such as erythrocytes. researchgate.netnih.gov Therefore, a reduction in hydrophobicity can improve selectivity. For instance, the hydrophobicity of K4K20S4 is lower than that of the native S4, contributing to its improved therapeutic profile. nih.gov
Conversely, modifications that enhance hydrophobicity while decreasing the positive charge can lead to an inverse effect, with increased activity against Gram-positive bacteria and increased hemolysis, but decreased activity against Gram-negative bacteria. This highlights the delicate interplay between these two physicochemical properties in dictating the spectrum of activity.
The following table provides examples of how modifications to net charge and hydrophobicity affect this compound analogues:
| Modification Strategy | Example Analogue(s) | Effect on Physicochemical Properties | Consequence for Biological Activity |
| Increase net charge, decrease hydrophobicity | K4K20-S4 , K4-S4 researchgate.netnih.gov | Higher positive charge, lower hydrophobicity, reduced aggregation nih.govnih.gov | Enhanced antibacterial activity, reduced hemolytic activity researchgate.netnih.gov |
| Increase hydrophobicity, decrease net charge | M4-S4(1-13) derivatives (e.g., hexyl-M4-P) | Higher hydrophobicity, lower positive charge | Increased activity against Gram-positive bacteria, decreased activity against Gram-negative bacteria, increased hemolysis |
| C-terminal amidation | DS4 (1–26)a | Increased positive charge (+5 vs +4 for the parent) | Enhanced antibacterial activity with low hemolytic activity |
Chemical Modifications and Derivatization Strategies
Beyond amino acid substitutions and truncations, various chemical modifications have been employed to fine-tune the properties of this compound analogues. These strategies aim to improve stability, potency, and selectivity.
N-terminal Acylation (e.g., Fatty Acid Conjugation)
N-terminal acylation, the attachment of a fatty acid chain to the N-terminus of the peptide, is a powerful technique to modulate hydrophobicity. xenbase.org Conjugating fatty acids of varying lengths can significantly impact the antimicrobial and hemolytic activities of DS4 derivatives.
This strategy can be used to recover or even improve the potency of truncated peptides. xenbase.org For example, while the deletion of N-terminal amino acids from a 15-mer DS4 derivative led to a loss of activity, replacing these residues with fatty acids like heptanoic acid (C7) or aminododecanoic acid (NC12) restored or enhanced potency. xenbase.org The resulting lipopeptides, such as C7-S4(3-15) and NC12-S4(3-15) , showed improved bactericidal kinetics. xenbase.org
The length and nature of the acyl chain are critical. Shorter acyl chains tend to result in peptides that are more active against bacteria and less hemolytic, while longer chains can increase antifungal and hemolytic activities. The acylation can also stabilize the peptide's secondary structure, which is often correlated with its biological activity. xenbase.org
Introduction of D-Amino Acids and Chirality Effects
The introduction of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a strategy to enhance peptide stability against proteolytic degradation by enzymes. scispace.com For antimicrobial peptides like dermaseptins, which are thought to act on the cell membrane without involving a specific chiral receptor, D-amino acid isomers often display identical potency to their L-counterparts. researchgate.net
Lipidation and PEGylation for Biophysical Studies
Lipidation, as discussed in the context of N-terminal acylation, is a form of chemical modification that involves the covalent attachment of lipid moieties. This strategy is not only used to enhance biological activity but is also a tool in biophysical studies to understand peptide-membrane interactions. The attached lipid chain can influence the peptide's self-assembly, its partitioning into lipid bilayers, and its ability to permeabilize membranes.
PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG) chains, is another chemical modification strategy often used to improve the pharmacokinetic properties of peptides, such as increasing their half-life in circulation. While specific biophysical studies on PEGylated this compound are not extensively detailed in the available literature, PEGylation is a known method to alter the biophysical characteristics of peptides, potentially affecting their aggregation state and interaction with membranes. nih.gov Biophysical and biochemical characterization of chimeric peptides derived from Dermaseptin S4 have been conducted to understand their mechanisms of interaction with cells. xenbase.orgrsc.org
Design of Chimeric and Fusion Peptides (e.g., TAT-fusion, RIP-fusion)
Chimeric and fusion peptides represent a strategic approach to enhance the therapeutic potential of this compound by combining its inherent antimicrobial properties with the functionalities of other peptides. This can lead to improved targeting, enhanced activity, and reduced toxicity.
One notable example is the fusion of a truncated Dermaseptin derivative with the HIV-1 Tat peptide (trans-activator of transcription). The Tat peptide is known for its cell-penetrating abilities. A study in 2018 described the design of a TAT-fused analogue of a truncated dermaseptin, DP-2. nih.gov While the truncated peptide alone (DP-1) showed low antimicrobial activity, the TAT-fused version (DP-2) exhibited strong antimicrobial and antitumor activities with low hemolytic properties. nih.govnih.gov This suggests that the N-terminus of dermaseptins is crucial for their bioactivity and that the addition of the TAT peptide can significantly improve biological functions. nih.gov The fusion of TAT to a dermaseptin derivative demonstrated a significant affinity for microorganisms over red blood cells, highlighting the potential for increased specificity. iiitd.edu.in
Another innovative approach involves the creation of a chimeric peptide by fusing a 13-residue Dermaseptin S4 derivative (DD13) with an RNA III-inhibiting peptide (RIP). nih.gov RIP is a heptapeptide (B1575542) that disrupts staphylococcal biofilm formation by interfering with quorum-sensing mechanisms. nih.gov The resulting hybrid peptide, DD13-RIP, was designed to leverage the membrane-disrupting capabilities of the dermaseptin component and the anti-biofilm properties of RIP. nih.gov Studies showed that this chimeric peptide was highly effective in preventing staphylococcal infections, demonstrating a synergistic effect that was greater than the individual components. nih.gov The strategic arrangement of the fusion, with the dermaseptin derivative at the N-terminus, was based on the understanding that this region is critical for the antimicrobial and alpha-helical properties of dermaseptin. nih.gov
The design of fusion proteins can also involve combining dermaseptins with other proteins to create novel therapeutic agents. For instance, a fusion protein termed RetroMAD1 was developed, comprising Retrocyclin 101, MAP30, and Dermaseptin 1. google.com This construct is designed for broad-spectrum antimicrobial and antiviral applications. google.com
These examples underscore the potential of creating chimeric and fusion peptides based on this compound to develop new agents with enhanced and targeted antimicrobial and anticancer activities.
Helical Wheel Projections and Amphipathicity Optimization
The antimicrobial activity of this compound and its analogues is intrinsically linked to their ability to form an amphipathic α-helical structure upon interacting with microbial membranes. oup.comnih.gov Helical wheel projections are a crucial tool for visualizing and optimizing this amphipathicity, which is a key determinant of the peptide's efficacy and selectivity. nih.govmdpi.com
Helical wheel diagrams illustrate the distribution of hydrophobic and hydrophilic amino acid residues along the helical axis. oup.compreprints.org An ideal amphipathic helix will have a distinct hydrophobic face that interacts with the lipid bilayer of the membrane and a hydrophilic, often positively charged, face that interacts with the aqueous environment and the negatively charged components of microbial membranes. oup.commdpi.com
Rational design of this compound analogues often involves modifying the amino acid sequence to optimize this amphipathic character. For instance, substitutions can be made to increase the net positive charge on the hydrophilic face, enhancing the initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com Simultaneously, the hydrophobicity and the size of the hydrophobic face can be fine-tuned to improve membrane penetration and lytic activity. nih.govmdpi.com
Several studies have demonstrated the importance of optimizing amphipathicity. For example, the design of a 19-mer truncated N-terminal derivative of a dermaseptin peptide, DMPC-19, focused on retaining an intact hydrophobic face as visualized by helical wheel projections, which contributed to its antimicrobial activity. nih.gov In another study, the design of analogues of a novel dermaseptin, DRP-AC4, involved creating versions with either enhanced cationicity (DRP-AC4a) or optimized amphiphilicity (DRP-AC4b). mdpi.com Helical wheel projections showed that DRP-AC4b possessed a more complete hydrophobic face, which correlated with a significant increase in its α-helical content in a membrane-mimetic environment. mdpi.com
The balance between hydrophobicity and charge is critical. While increasing hydrophobicity can enhance antimicrobial activity, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in cytotoxicity. iiitd.edu.in Therefore, helical wheel projections are instrumental in the rational design process to achieve an optimal balance that maximizes antimicrobial potency while minimizing toxicity.
Below is a table summarizing the physicochemical properties of some this compound derivatives from a research study, illustrating the parameters considered during optimization.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
| DRS-CA-1 | ALWKDLLKNVGKAAGKAVLNKVTDMVNQ.NH2 | +3 | 0.291 | 0.263 |
| DRS-DU-1 | ALWKSLLKNVGKAAGKAALNAVTDMVNQ.NH2 | +3 | 0.331 | 0.255 |
| DP-1 | ALWKSLLKNVGKA.NH2 | +3 | 0.429 | 0.645 |
| DP-2 (TAT-fused) | GRKKRRQRRRGALWKSLLKNVGKA.NH2 | +11 | -0.112 | 0.358 |
| Data sourced from a 2018 study on novel dermaseptins and their TAT-fusion analogue. nih.gov |
This table demonstrates how modifications such as truncation and fusion with TAT dramatically alter the physicochemical properties of the peptides, which in turn influences their biological activity. The significant increase in net charge for the TAT-fused peptide (DP-2) is a key factor in its enhanced performance. nih.gov
Biosynthesis, Post Translational Processing, and Regulation of Dermaseptin 4
Gene Cloning and Sequence Analysis of Precursor Peptides
The identification of the genetic blueprint for dermaseptins, including DS4 and its analogues, has been largely achieved through molecular cloning techniques applied to the skin secretions of various frog species. nih.gov Researchers typically construct a complementary DNA (cDNA) library from the polyadenylated mRNA extracted from the crude skin secretions of frogs such as Phyllomedusa sauvagii. mdpi.comnih.gov Using methods like "shotgun" cloning or Rapid Amplification of cDNA Ends (RACE-PCR), scientists can isolate and sequence the specific cDNAs that encode the dermaseptin (B158304) precursor peptides. mdpi.comresearchgate.net
Sequence analysis of these cloned cDNAs reveals that dermaseptins are synthesized as a larger prepropeptide. This precursor has a highly organized structure, which is a common feature among many amphibian defense peptides. The open reading frame (ORF) of a typical dermaseptin precursor encodes a multi-domain peptide. nih.govsemanticscholar.org
The structure of a dermaseptin precursor peptide is generally organized as follows:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids. This hydrophobic region is crucial for guiding the nascent peptide into the endoplasmic reticulum for secretion. mdpi.comsemanticscholar.org
An Acidic Spacer Region: Following the signal peptide, there is an acidic pro-region of variable length (e.g., 16-19 amino acids). mdpi.comsemanticscholar.org This domain is rich in acidic amino acid residues.
A Protease Cleavage Site: A specific di-basic amino acid cleavage site, typically Lys-Arg (-KR-), separates the acidic spacer from the mature peptide sequence. nih.govsemanticscholar.org This site is recognized by propeptide convertase enzymes.
The Mature Peptide Sequence: This is the sequence of the final, biologically active dermaseptin, such as Dermaseptin-4.
A C-terminal Amide Donor: The mature peptide sequence is often followed by a Glycine residue, which serves as the donor for the C-terminal amidation, a critical post-translational modification. nih.govsemanticscholar.org
The table below illustrates the typical domain structure of a Dermaseptin precursor peptide, based on findings from related dermaseptins. mdpi.comsemanticscholar.org
| Domain | Typical Length (Amino Acids) | Key Features | Function |
| Signal Peptide | ~22 | Hydrophobic, highly conserved N-terminus | Directs peptide into the secretory pathway |
| Acidic Spacer | ~16-19 | Rich in acidic residues (e.g., Asp, Glu) | May assist in proper folding or prevent premature activity |
| Cleavage Site | 2 | Typically Lys-Arg (KR) | Recognition site for propeptide convertases |
| Mature Peptide | 23-34 | Cationic, amphipathic | The final, biologically active antimicrobial peptide |
| Amide Donor | 1-2 | Glycine residue (e.g., -Gly or -Gly-Glu) | Donates the amide group for C-terminal modification |
This interactive table summarizes the conserved domains of a typical Dermaseptin precursor peptide.
Post-Translational Modifications and Maturation Pathways
The conversion of the inactive prepropeptide into the potent, mature this compound is a multi-step process involving crucial post-translational modifications (PTMs). After the signal peptide is cleaved upon entry into the secretory pathway, the resulting propeptide undergoes further processing in the secretory granules of the skin glands.
The primary maturation events include:
Proteolytic Cleavage: Endoproteases, specifically propeptide convertases, recognize and cleave the propeptide at the C-terminal side of the di-basic Lys-Arg (-KR-) processing site. nih.gov This action liberates the mature peptide sequence from the acidic spacer region.
C-terminal Amidation: This is a widespread and vital PTM for dermaseptins. mdpi.com The C-terminal Glycine residue, which is part of the precursor sequence, is enzymatically converted to a C-terminal amide group (-NH2) on the mature peptide. nih.govmdpi.comfrontiersin.org This amidation is significant because it increases the net positive charge of the peptide and protects it from degradation by host carboxypeptidases. mdpi.com
These modifications are essential for the biological activity of this compound. The resulting peptide is cationic and has the ability to fold into an amphipathic α-helical structure, which is fundamental to its mechanism of disrupting microbial membranes. mdpi.comnih.gov
Tissue Localization and Secretion Mechanisms in Natural Sources
This compound and other members of its family are naturally produced and stored in specialized granular glands within the skin of frogs, particularly those of the Hylidae family, subfamily Phyllomedusinae. nih.govimrpress.com These glands function as a sophisticated chemical defense arsenal, synthesizing and storing a cocktail of bioactive peptides. imrpress.com
The peptides are expressed and processed within these skin glands. uniprot.org The release of the glandular contents onto the dorsal skin surface is a defense response, often triggered by stress or gentle electrical stimulation in laboratory settings. nih.gov This secretion occurs via a holocrine mechanism, where the entire secretory cell ruptures, releasing the accumulated granules containing the mature peptides through a duct that opens to the skin's surface. imrpress.com Once secreted, this peptide-rich mixture provides a protective barrier against pathogenic microorganisms in the frog's environment. imrpress.com
Heterologous Expression and Recombinant Production Systems for Research
Obtaining this compound directly from its natural source is impractical for large-scale research. Therefore, heterologous expression systems are employed for its recombinant production. mdpi.com These systems allow for the generation of significant quantities of the peptide for functional studies.
Escherichia coli Expression System: E. coli is a commonly used host for producing this compound. nih.gov A key challenge is the inherent toxicity of the antimicrobial peptide to the bacterial host. To overcome this, DS4 is often expressed as a non-toxic fusion protein. nih.gov A common strategy involves cloning the gene for DS4 into an expression vector like pGEX-4T-1. This vector fuses the DS4 sequence to Glutathione S-transferase (GST). nih.gov
The production process follows these steps:
Cloning: The cDNA encoding DS4 is cloned into the pGEX-4T-1 plasmid to create a GST-DS4 fusion protein construct.
Transformation: The recombinant plasmid is transformed into a suitable E. coli strain, such as BL21 (DE3). nih.gov
Induction: The expression of the fusion protein is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG). nih.gov
Purification: The expressed GST-DS4 fusion protein is purified from the cell lysate using GST affinity chromatography. nih.gov
Cleavage and Recovery: The purified fusion protein is cleaved with a specific protease, such as thrombin, which recognizes a cleavage site engineered between the GST tag and the DS4 sequence. This releases the biologically active this compound peptide. nih.gov
Other Expression Systems: While E. coli is a popular choice due to its rapid growth and cost-effectiveness, other systems are also utilized for AMP production. frontiersin.org Plant-based systems, such as using hairy root cultures of Nicotiana tabacum (tobacco), have been explored for producing recombinant dermaseptins. mdpi.com Eukaryotic systems like yeast and plants offer the advantage of performing complex post-translational modifications, which can be crucial for the proper folding and function of some peptides. mdpi.comfrontiersin.org
The table below compares common heterologous expression systems for antimicrobial peptide production. mdpi.comfrontiersin.org
| Expression System | Advantages | Disadvantages |
| Bacteria (E. coli) | Rapid growth, high yield, low cost, well-established genetics. frontiersin.org | Lack of post-translational modifications, potential for inclusion body formation, endotoxin (B1171834) contamination. frontiersin.org |
| Yeast (Pichia pastoris) | Eukaryotic system, capable of PTMs, high cell density culture, secreted protein. frontiersin.org | Potentially slower growth than bacteria, potential for hyperglycosylation. |
| Plants (N. tabacum) | Low production cost for large scale, inherent safety (no human pathogens), capable of complex PTMs. mdpi.com | Longer production times, lower yields compared to microbial systems, complex purification process. |
| Insect Cells | High levels of protein expression, correct PTMs similar to mammalian cells. frontiersin.org | Higher cost and more complex culture conditions compared to microbial systems. |
This interactive table provides a comparative overview of different heterologous systems for producing recombinant peptides like this compound.
Microbial Counter Strategies and Resistance Mechanisms Against Dermaseptin 4
Adaptations in Microbial Membrane Composition and Structure
The primary target of Dermaseptin-4 is the microbial cell membrane. Consequently, the most direct counter-strategy employed by bacteria involves altering the physicochemical properties of this structure to reduce peptide binding and subsequent disruption. The cationic nature of this compound is crucial for its initial electrostatic attraction to the typically anionic microbial surface. Bacteria can diminish this attraction by modifying the net charge of their cell envelope.
Gram-negative bacteria, like Pseudomonas aeruginosa, employ analogous strategies centered on modifying the lipopolysaccharide (LPS) of their outer membrane. A key adaptation is the addition of positively charged 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups of lipid A. nih.govnih.govacs.org This modification neutralizes the negative charge of the outer membrane, weakening the binding affinity of this compound and conferring increased resistance. nih.gov Studies have shown that mutations in the genes responsible for these modifications, such as the arnB gene, lead to increased susceptibility to antimicrobial peptides. acs.org
Beyond charge modification, bacteria can also alter the fluidity of their membranes. Changes in the fatty acid composition, such as an increase in unsaturated or branched-chain fatty acids, can enhance membrane fluidity. researchgate.net This increased fluidity may destabilize the formation of peptide pores or aggregates within the membrane, thus hindering the lytic action of this compound. researchgate.net
| Bacterial Type | Primary Mechanism | Specific Modification | Effect on Peptide Interaction | Key Genes/Enzymes |
|---|---|---|---|---|
| Gram-Positive (e.g., S. aureus) | Surface Charge Modification | Addition of L-lysine to phosphatidylglycerol (Lys-PG) | Reduces net negative charge, causing electrostatic repulsion. | MprF |
| Gram-Positive (e.g., S. aureus) | Surface Charge Modification | D-alanylation of teichoic acids | Introduces positive charges into the cell wall, causing electrostatic repulsion. | dlt operon |
| Gram-Negative (e.g., P. aeruginosa) | Surface Charge Modification | Addition of aminoarabinose to Lipid A of LPS | Reduces net negative charge of the outer membrane, weakening electrostatic attraction. | arn operon (e.g., arnB) |
| General | Membrane Fluidity Alteration | Changes in fatty acid composition (e.g., increased unsaturated fatty acids) | May hinder stable peptide pore formation. | Fatty acid biosynthesis enzymes |
Enzymatic Degradation of this compound
Another effective defense mechanism is the enzymatic degradation of this compound by proteases secreted by bacteria. The peptide nature of this compound makes it susceptible to cleavage by these enzymes, which can hydrolyze peptide bonds and render the molecule inactive before it can reach the cell membrane. mdpi.com
Bacteria produce a wide array of proteases, some of which are specifically implicated in virulence and defense against host immunity. In Gram-negative bacteria, a family of outer membrane proteases known as omptins can cleave and inactivate various antimicrobial peptides, often at sites with pairs of basic amino acid residues. nih.gov Given that this compound contains multiple lysine (B10760008) residues, it represents a potential substrate for such enzymes.
While direct evidence of specific bacterial proteases cleaving this compound is limited, studies on the closely related Dermaseptin (B158304) B2 (DRS-B2) have shown its susceptibility to degradation by digestive enzymes like trypsin and chymotrypsin. nih.gov This has led to the development of protective formulations, such as encapsulation in alginate nanoparticles, to shield the peptide from enzymatic attack, highlighting the recognized threat of proteolytic degradation. nih.govmdpi.com The secretion of proteases by pathogenic bacteria at the site of infection is a well-established virulence strategy, and it is highly probable that this mechanism contributes to resistance against this compound. nih.govscirp.org
Efflux Pump Systems
Efflux pumps are transmembrane protein complexes that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell. am-online.orgfrontiersin.org This mechanism prevents the antimicrobial agent from reaching its target and accumulating to an effective intracellular concentration. Several superfamilies of efflux pumps are known, including the ATP-binding cassette (ABC) superfamily, the resistance-nodulation-division (RND) family, and the major facilitator superfamily (MFS). nih.govacs.org
While much of the research on efflux pumps has focused on conventional antibiotics, there is growing evidence of their role in resistance to antimicrobial peptides. nih.gov These pumps can recognize and export peptides that have either breached or become embedded within the cell membrane. For instance, the Pmt ABC transporter in Staphylococcus aureus has been shown to export host-derived antimicrobial peptides, contributing significantly to the bacterium's ability to evade killing by neutrophils and to establish infection. oup.com
The broad substrate specificity of many of these pumps suggests that they could recognize and export this compound. Overexpression of the genes encoding these pumps, often triggered by exposure to the antimicrobial agent itself, can lead to a significant increase in resistance. brieflands.com Therefore, efflux pump systems represent a potent and versatile defense strategy that can contribute to both intrinsic and acquired resistance to this compound.
Biofilm-Mediated Resistance Mechanisms
Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides significant protection against antimicrobial agents, including this compound. Resistance within a biofilm is multifactorial.
First, the dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier. nih.gov It can prevent this compound from penetrating deep into the biofilm and reaching the cells within. The cationic peptide may be sequestered through binding to anionic components of the matrix.
Second, cells within a biofilm exhibit distinct physiological properties compared to their free-swimming (planktonic) counterparts. They often have a much slower growth rate and reduced metabolic activity, which can make them less susceptible to antimicrobials that target active cellular processes. nih.gov
Studies evaluating derivatives of Dermaseptin S4 against biofilms of E. coli, P. aeruginosa, and S. aureus have shown that while the peptides can reduce the viability of biofilm-embedded cells, they often fail to eradicate the biofilm completely or dissolve the matrix. nih.gov This indicates that the biofilm structure provides a robust defense. For example, research has shown that while Dermaseptin derivatives K4S4 and K4K20S4 were active against cells in mature biofilms, they did not dissolve the biofilm structure itself. nih.gov
| Peptide Derivative | Effect on E. coli Biofilm | Effect on P. aeruginosa Biofilm | Effect on S. aureus Biofilm |
|---|---|---|---|
| K4S4 | High Activity | High Activity | High Activity |
| K4K20S4 | High Activity | High Activity | High Activity |
| K4S4(1–16) | High Activity | High Activity | Lower Activity |
| S4(5–28) | High Activity | High Activity | Lower Activity |
| D4D20S4 | Low Activity | Low Activity | Low Activity |
| Data synthesized from research on the effect of dermaseptin derivatives on the survival of cells within pre-formed biofilms. nih.gov "High Activity" indicates a significant reduction in cell viability, while "Lower/Low Activity" indicates a lesser effect. |
Comparison of Resistance Development against this compound vs. Conventional Antibiotics
A significant advantage of this compound and other membrane-acting antimicrobial peptides is the remarkably low rate at which bacteria develop resistance compared to conventional antibiotics. Conventional antibiotics typically act on specific molecular targets, such as enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. A single point mutation in the gene encoding the target protein can be sufficient to prevent the antibiotic from binding, thereby conferring high-level resistance.
In contrast, the mechanism of this compound involves a generalized disruption of the membrane's structural integrity. For a bacterium to become resistant, it would need to fundamentally re-engineer its entire membrane composition, a process that would likely require multiple complex mutations and could compromise the membrane's essential functions. frontiersin.org
This difference is clearly demonstrated in laboratory studies involving serial passaging, where bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent. In one such study, after 15 generations, the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against P. aeruginosa increased by 57-fold. In contrast, the MIC of a Dermaseptin S4 derivative remained stable, showing no increase. Similar results were observed with S. aureus, where the MIC of rifampin increased by over 100-fold after 10 generations, while the Dermaseptin derivative's MIC did not change. This suggests that the evolution of resistance to this compound is a much slower and less probable event.
| Organism | Antimicrobial Agent | Number of Passages | Fold Increase in MIC |
|---|---|---|---|
| P. aeruginosa | Dermaseptin S4 derivative | 15 | 1 (No Increase) |
| P. aeruginosa | Ciprofloxacin | 15 | 57 |
| P. aeruginosa | Gentamicin (B1671437) | 15 | 13 |
| P. aeruginosa | Ceftazidime | 15 | 12 |
| S. aureus | Dermaseptin S4 derivative | 10 | 1 (No Increase) |
| S. aureus | Ciprofloxacin | 10 | 33 |
| S. aureus | Rifampin | 10 | >100 |
| S. aureus | Penicillin | 10 | 8 |
| Data from serial passage experiments demonstrating the low propensity for resistance development to Dermaseptin S4 derivatives compared to conventional antibiotics. |
Comparative Proteomics and Functional Genomics of Dermaseptin 4 Within the Antimicrobial Peptide Repertoire
Structural and Mechanistic Homologies with Other Amphibian AMPs
Dermaseptin-4 shares fundamental structural and mechanistic traits with a broad range of amphibian AMPs, such as magainins and bombinins. nih.gov The majority of these peptides are cationic and adopt an amphipathic α-helical conformation, particularly upon interaction with microbial membranes. wikipedia.org This structure is crucial for their primary mechanism of action: membrane disruption. The positively charged face of the helix interacts with the negatively charged components of microbial cell membranes, leading to membrane permeabilization and subsequent cell death. wikipedia.org
| Feature | This compound | Magainin 2 | Bombinin H2 |
| Length (Amino Acids) | 28 | 23 | 20 |
| Net Charge (at pH 7) | +4 | +3 | +2 |
| Structure | α-helical | α-helical | α-helical |
| Primary Mechanism | Membrane permeabilization | Membrane permeabilization | Membrane permeabilization |
| Source Genus | Phyllomedusa | Xenopus | Bombina |
Functional Divergence and Specialization Among AMP Subfamilies
The dermaseptin (B158304) superfamily is a prime example of functional divergence, comprising several distinct families such as dermaseptins (sensu stricto), phylloseptins, plasticins, and dermatoxins. nih.govsci-hub.se While all originate from a common ancestral gene, they have evolved to exhibit varied antimicrobial spectra and potencies. nih.gov this compound belongs to the dermaseptin S subfamily, which is notably more hemolytic compared to other subfamilies like the dermaseptin B peptides. mdpi.com
This functional specialization is a result of subtle variations in amino acid sequences, which in turn affect physicochemical properties like hydrophobicity, charge distribution, and the propensity to form stable α-helices. For instance, the dermaseptin B subfamily, which includes peptides like Dermaseptin B2 (also known as adenoregulin), has been noted for its potent activity against a range of human cancer cell lines, a function less pronounced in some other subfamilies. mdpi.com In contrast, some dermaseptins exhibit strong antifungal or antiviral activities. nih.gov This diversification allows the host frog to possess a versatile chemical defense system capable of targeting a wide array of potential threats.
| Dermaseptin Subfamily | Primary Functional Characteristics | Representative Peptide(s) |
| Dermaseptin S | Broad-spectrum antimicrobial, potent hemolytic activity | Dermaseptin S4 |
| Dermaseptin B | Broad-spectrum antimicrobial, notable anticancer activity | Dermaseptin B2 |
| Phylloseptins | Primarily antibacterial, generally lower hemolytic activity | Phylloseptin-1 |
| Dermatoxins | Structurally distinct, bactericidal | Dermatoxin |
| Plasticins | Rich in Glycine and Leucine, varied activity spectra | Plasticin |
Evolutionary Trajectories of this compound and Related Peptides
The evolution of the dermaseptin superfamily is characterized by gene duplication followed by accelerated evolution of the region encoding the mature peptide. nih.gov This process has resulted in a vast combinatorial library of AMPs. nih.gov The precursor proteins of dermaseptins show a highly conserved N-terminal preprosequence, while the C-terminal domain, which gives rise to the mature antimicrobial peptide, is hypervariable. nih.govsci-hub.se This genetic architecture allows for the rapid generation of novel peptide sequences with potentially new or enhanced biological activities, a significant evolutionary advantage in the constant arms race against pathogens.
Phylogenetic analyses suggest that the dermaseptin gene family has undergone multiple rounds of duplication and diversification, leading to the emergence of the various subfamilies. researchgate.net The divergence between orthologous peptides (the same peptide in different species) and paralogous peptides (different peptides within the same species) is extensive, to the point that identical dermaseptin sequences are rarely found in different frog species. kambonomad.com This high degree of variation underscores the strong positive selection pressure driving the evolution of these defense molecules. The recruitment of a homologous "secretory" exon in the genes of structurally and functionally diverse peptides suggests a modular evolution, allowing for the efficient secretion of a wide array of defense molecules.
Cross-Species Activity and Selectivity Comparisons
This compound exhibits broad-spectrum activity against a variety of microorganisms, including bacteria, fungi, and protozoa. uniprot.org However, its potent antimicrobial action is often accompanied by significant hemolytic activity, which has been a major hurdle for its therapeutic development. nih.gov Structure-activity relationship studies have shown that modifications to the peptide sequence can dramatically alter its selectivity.
By substituting certain amino acids to increase the net positive charge and/or decrease hydrophobicity, derivatives of this compound with significantly improved therapeutic indices have been developed. 5z.com The selectivity index, calculated as the ratio of the concentration required for 50% hemolysis (HC50) to the minimum inhibitory concentration (MIC), is a key metric for evaluating the therapeutic potential of an AMP. For example, the analog K4K20-S4 is more potent against bacteria by two orders of magnitude compared to the native Dermaseptin S4, while a 16-mer version, K4-S4(1-16), also shows enhanced antibacterial activity with reduced hemolytic effects. nih.gov Another derivative, K4-S4(1–13)a, has demonstrated selective disruption of the plasma membrane of the intracellular parasite Plasmodium falciparum without significantly harming the host red blood cell. uniprot.org
The table below presents a comparative analysis of the antimicrobial and hemolytic activities of Dermaseptin S4 and some of its derivatives, illustrating the impact of structural modifications on their selectivity.
| Peptide | Organism | MIC (µM) | HC50 (µM) | Selectivity Index (HC50/MIC) |
| Dermaseptin S4 | Escherichia coli | 40 nih.gov | 1.4 nih.gov | 0.035 |
| Plasmodium falciparum | ~1.5 | 1.4 nih.gov | ~0.93 | |
| K4K20-S4 | Escherichia coli | 0.4 | ~3.5 | ~8.75 |
| Pseudomonas aeruginosa | 1-4 µg/ml | - | - | |
| Staphylococcus aureus | 1-4 µg/ml | - | - | |
| Plasmodium falciparum | 0.2 nih.gov | ~3.5 | ~17.5 | |
| K4-S4(1-16) | Escherichia coli | 0.4 nih.gov | 20 nih.gov | 50 |
| K4-S4(1-13)a | Plasmodium falciparum | 6 nih.gov | >100 | >16.67 |
Advanced Methodologies and Computational Approaches in Dermaseptin 4 Research
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopy is fundamental to understanding how Dermaseptin-4 transitions from an unstructured peptide in solution to a potent, structured antimicrobial agent upon encountering a microbial membrane.
Circular Dichroism (CD) spectroscopy is a primary tool for analyzing the secondary structure of this compound and its derivatives. In aqueous solutions, these peptides typically exhibit a random coil conformation. However, in membrane-mimicking environments, such as in the presence of the organic solvent 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, they undergo a significant conformational change to an α-helical structure. novoprolabs.comuniprot.org This transition is crucial for its membrane-disrupting activity.
Research on Dermaseptin-PS4, a related peptide, demonstrated that it had a low helical content (4.1%) in an aqueous ammonium (B1175870) acetate (B1210297) solution. uniprot.org In contrast, when placed in a 50% TFE solution or in the presence of membrane-mimicking liposomes (DOPC/DOPG or DOPE/DOPG), its α-helical content increased dramatically to 62-77%. uniprot.org Similarly, studies on acyl-substituted derivatives of this compound have correlated their antibacterial properties with their ability to form a defined secondary structure. nih.gov
Table 1: Secondary Structure of Dermaseptin (B158304) Derivatives in Different Environments
| Peptide | Environment | Predominant Secondary Structure | α-Helicity (%) | Reference |
|---|---|---|---|---|
| Dermaseptin-PH | 10 mM Ammonium Acetate | Random Coil | Not specified | novoprolabs.com |
| Dermaseptin-PH | 50% TFE / 10 mM Ammonium Acetate | α-Helical | 35% | novoprolabs.com |
| Dermaseptin-PS4 | Ammonium Acetate Solution | Random Coil | 4.1% | uniprot.org |
| Dermaseptin-PS4 | 50% TFE / Ammonium Acetate | α-Helical | 67.6% | uniprot.org |
| Dermaseptin-PS4 | DOPC/DOPG (1/1) Liposomes | α-Helical | 62% | uniprot.org |
| Dermaseptin-PS4 | DOPE/DOPG (1/1) Liposomes | α-Helical | 77.3% | uniprot.org |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of this compound and its analogues in membrane-like settings. Unlike the disordered state in water, NMR studies of this compound derivatives in the presence of detergent micelles, such as dodecylphosphocholine (B1670865) (DPC), reveal a well-defined amphipathic α-helical structure. rcsb.org
For instance, the 3D structure of the active derivative K4-S4(1-13)a was determined using NMR, revealing a distinct amphipathic conformation that is thought to be essential for its activity. rcsb.org This technique has also been instrumental in understanding the peptide's behavior in solution; NMR data indicated that native Dermaseptin S4 exists in a highly aggregated state in aqueous environments, a property linked to its high hemolytic activity. nih.gov Further studies revealed that interactions between the N-terminal domains of Dermaseptin S4 monomers are responsible for this oligomerization. nih.gov
Fluorescence spectroscopy is a sensitive technique used to investigate the binding and insertion of this compound into lipid membranes. By labeling the peptide with a fluorescent probe, such as 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), researchers can monitor its interaction with model membranes (liposomes). mdpi.com
Studies using NBD-labeled dermaseptin demonstrated a distinct blue-shift in the fluorescence emission spectrum upon binding to vesicles. mdpi.com This shift signifies the movement of the fluorescent probe from the polar aqueous solution into the nonpolar, hydrophobic interior of the lipid bilayer. mdpi.com Such experiments have been used to calculate binding affinities, showing that this compound binds more strongly to negatively charged (acidic) phospholipids (B1166683), which are characteristic of bacterial membranes, than to zwitterionic phospholipids found in mammalian cells. mdpi.com Fluorescence energy transfer measurements have also suggested that the peptides aggregate once bound to the membrane surface. mdpi.com
Microscopy Techniques for Cellular and Membrane Visualization
Advanced microscopy techniques allow for the direct visualization of the physical damage inflicted by this compound on microbial cells and membranes, providing a clear picture of its mechanism of action.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale, making it ideal for observing the morphological changes induced by antimicrobial peptides on bacterial cells. Studies using AFM on bacteria such as Acinetobacter baumannii have provided direct visual evidence of the destructive action of this compound derivatives. ajol.infooup.com
Upon treatment with the peptide derivative K4S4(1-16), AFM images revealed significant alterations to the bacterial surface. ajol.infooup.com While untreated bacteria display a relatively smooth and intact surface, the peptide-treated bacteria show clear signs of membrane damage, including increased surface roughness and morphological changes, confirming that the peptide's mode of action involves severe disruption of the cell envelope. ajol.info
Confocal Laser Scanning Microscopy (CLSM) is used to visualize the effects of this compound derivatives on complex microbial communities, such as biofilms. By using fluorescent stains that differentiate between live and dead cells (e.g., SYTO Green and propidium (B1200493) iodide), CLSM can assess the bactericidal efficacy of the peptide within the three-dimensional biofilm structure. nih.govnih.gov
Research on oral pathogens has shown that this compound derivatives can effectively kill bacteria immobilized in a biofilm. nih.gov For example, CLSM imaging of Streptococcus mutans biofilms treated with the derivatives C7-S4(3-15) or NC12-S4(3-15) showed a predominant red fluorescence, indicating widespread cell death, whereas untreated control biofilms showed mostly green fluorescence from viable cells. nih.gov This demonstrates the peptide's ability to penetrate the protective biofilm matrix and exert its lethal effect on the embedded bacteria. nih.govnih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) has been a crucial tool for visualizing the ultrastructural changes induced by this compound and its derivatives on bacterial cells. Researchers have used TEM to observe the direct physical impact of these peptides on the cellular integrity of various pathogens.
In studies involving marine pathogenic bacteria such as Vibrio harveyi and Vibrio anguillarum, TEM has provided visual evidence of the severe damage caused by this compound peptides to the bacterial cell wall and membrane. oup.compreprints.org Untreated control bacteria typically exhibit a continuous and intact cell wall. preprints.org However, following incubation with this compound derivatives, significant morphological alterations are observed. oup.compreprints.orgresearchgate.netnih.govresearchgate.net These changes include the disruption of the cell membrane and leakage of cytoplasmic contents, corroborating the peptide's membrane-active mechanism. oup.compreprints.orgresearchgate.netnih.govresearchgate.net For instance, the derivative DS4 (1–26)a was shown to have the most severe impact on the cell structure of both V. harveyi and V. anguillarum. oup.comresearchgate.netnih.gov
Biophysical Assays for Membrane Interactions and Permeabilization
A variety of biophysical assays are employed to quantitatively assess the interactions of this compound with cell membranes and to measure its ability to permeabilize these barriers.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique used to investigate the real-time binding kinetics and affinity of this compound analogues with model lipid bilayers. acs.orgnih.gov This method allows for a detailed understanding of the peptide-membrane interaction, which is a critical first step in its antimicrobial action. nih.gov
SPR studies have revealed that the interaction of this compound with membranes is not a simple one-to-one binding event but rather a more complex, two-stage mechanism. acs.orgnih.gov This involves an initial adhesion of the peptide to the membrane surface, followed by its insertion into the lipid bilayer. acs.orgnih.gov By analyzing the data with a two-stage model, researchers can distinguish between peptides that remain on the surface and those that penetrate the membrane. acs.orgnih.gov
Interestingly, studies on a series of this compound derivatives have shown that their cytolytic activity correlates more strongly with their ability to insert into the membrane rather than their initial adhesion affinity. acs.orgnih.gov For example, the highly potent analogue K4K20-S4 demonstrated a greater propensity for insertion compared to its less active, truncated counterparts. acs.orgnih.gov This suggests that the killing efficacy of these peptides is largely dependent on their ability to integrate into the target cell membrane. Furthermore, SPR has been utilized to study the binding of this compound derivatives to membranes containing lipopolysaccharide, a key component of the outer membrane of Gram-negative bacteria. capes.gov.br
Dye Leakage Assays (e.g., SYTOX Green)
Dye leakage assays are a common method to quantify the membrane permeabilizing activity of antimicrobial peptides like this compound. nih.govfrontiersin.orgresearchgate.net These assays utilize fluorescent dyes that are normally excluded from healthy cells but can enter and fluoresce upon membrane disruption. nih.govfrontiersin.org
SYTOX Green is a high-affinity nucleic acid stain that is particularly useful for this purpose. nih.govfrontiersin.org It only enters cells with compromised plasma membranes, and its fluorescence increases by over 500-fold upon binding to nucleic acids. nih.gov In studies of this compound and its derivatives, the SYTOX Green assay has been used to monitor the kinetics of membrane permeabilization in bacteria such as V. harveyi and V. anguillarum. oup.com By mixing the bacterial suspension with SYTOX Green and the peptide, researchers can measure the increase in fluorescence over time, which corresponds to the rate and extent of membrane damage. oup.com This assay has confirmed that this compound peptides effectively disrupt the membrane integrity of pathogenic bacteria, leading to cell content leakage. oup.com Other fluorescent dyes, such as carboxyfluorescein and calcein, are also used in similar leakage assays with model membrane vesicles. nih.govfrontiersin.org
Liposome and Model Membrane Systems
To dissect the specific interactions between this compound and lipid bilayers, researchers frequently use simplified model membrane systems, such as liposomes. nih.govnih.govdiva-portal.orgill.eu These artificial vesicles can be prepared with specific lipid compositions to mimic either bacterial or mammalian cell membranes. nih.govill.eu
For instance, small unilamellar vesicles composed of a 3:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) are often used to represent bacterial membranes. nih.gov The interactions of this compound with these liposomes are studied using techniques like circular dichroism and SPR to understand how the peptide's structure and binding are influenced by the membrane environment. nih.gov Studies have shown that Dermaseptins bind avidly to model liposomes, which is a crucial step leading to membrane destabilization and permeabilization. nih.gov The use of these model systems allows for a controlled investigation of how factors like lipid composition, peptide concentration, and environmental conditions affect the peptide's activity. nih.govill.eu
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics simulations, have become indispensable tools in this compound research. These methods provide atomic-level insights into the peptide's structure and its dynamic interactions with membranes.
A preliminary computational study of four Dermaseptin-related peptides from the gliding tree frog Agalychnis spurrelli involved determining their physicochemical properties and secondary structure. researchgate.netnih.govikiam.edu.ecikiam.edu.ec Molecular docking studies were also performed to investigate their interactions with cell membranes. researchgate.netnih.govikiam.edu.ecikiam.edu.ec These computational analyses suggested that the primary mechanism of action for these peptides is cell lysis rather than the inhibition of enzymatic pathways. researchgate.netnih.govikiam.edu.ecikiam.edu.ec
Molecular dynamics simulations have been employed to study the interaction of Dermaseptin S3, a related peptide, with lipid bilayers. psu.edu These simulations, spanning nanoseconds, have shown that the peptide's orientation upon approaching the membrane is critical for its interaction. psu.edu When the hydrophobic face of the helical peptide is directed towards the bilayer, it leads to surface binding and subsequent penetration. psu.edu These simulations also reveal that the insertion of the peptide causes significant disruption to the lipid bilayer, including an increase in the area per lipid and a decrease in bilayer thickness, leading to disorder in the lipid chains. psu.edu Such computational studies provide a dynamic and detailed picture of the initial stages of the lytic mechanism. psu.edu
De Novo Peptide Structure Prediction
De novo peptide structure prediction methods are computational techniques used to predict the three-dimensional structure of a peptide from its amino acid sequence alone, without relying on a homologous template structure. univ-paris-diderot.fr Web servers like PEP-FOLD are commonly used for this purpose. oup.comuniv-paris-diderot.frui.ac.id
In the context of this compound research, de novo prediction has been used to model the structure of various derivatives. oup.comui.ac.idui.ac.id For example, the PEP-FOLD server was used to predict the secondary structure of Dermaseptin S4 and its derivatives, DS4(1–28)a and DS4(1–26)a. oup.com These predictions are valuable for understanding how modifications to the peptide sequence might affect its conformation and, consequently, its biological activity. nih.govplos.org The predicted structures can then be used as starting points for more detailed computational studies, such as molecular docking and dynamics simulations, to further investigate their interactions with target molecules or membranes. ui.ac.idui.ac.id
Molecular Docking with Cellular Targets and Membrane Components
Molecular docking simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a target molecule, which can include proteins or membrane components. These simulations provide insights into the binding affinity and the specific molecular interactions that stabilize the complex.
In the context of this compound, docking studies have been employed to understand its mode of action, which is often debated between direct enzymatic inhibition and membrane disruption. Computational studies have docked this compound and its analogs against various microbial enzymes that are considered potential targets for antimicrobial agents. nih.govuonbi.ac.ke Results from these simulations, which calculate a binding affinity score, often show that dermaseptins have a lower affinity for these enzymatic targets compared to known inhibitors. nih.gov This suggests that the primary antimicrobial mechanism is likely not the inhibition of these specific enzymatic pathways. nih.govuonbi.ac.keresearchgate.net
Instead, molecular docking strongly supports the hypothesis that this compound's primary target is the cell membrane. nih.gov Simulations of this compound interacting with models of bacterial cell membranes reveal favorable binding. nih.govuonbi.ac.ke These interactions are largely driven by electrostatic forces between the cationic peptide and the negatively charged components of the microbial membrane. nih.gov For instance, docking simulations have been performed against the spike protein of viruses like SARS-CoV-2, demonstrating the potential for dermaseptins to bind to viral surface proteins and inhibit viral attachment to host cells. thermofisher.com In one study, Dermaseptin-S4 showed a binding free energy of -692.43 kJ/mol with the SARS-CoV-2 spike protein, indicating a strong and stable interaction. thermofisher.com
Analysis of Peptide-Lipid Interactions
The interaction between this compound and the lipid components of cell membranes is a critical area of research, as it is central to the peptide's lytic activity. These interactions are investigated using a combination of experimental biophysical techniques and computational simulations.
Studies have shown that dermaseptins, including this compound, readily interact with lipid bilayers. researchgate.net This interaction is facilitated by the peptide's amphipathic α-helical structure, which it adopts in a hydrophobic environment like a cell membrane. researchgate.netnih.gov The cationic nature of this compound, due to its lysine (B10760008) residues, promotes an initial electrostatic attraction to the negatively charged phospholipid headgroups of bacterial membranes. researchgate.netnih.gov
Once bound to the membrane surface, the peptide's hydrophobic face can insert into the lipid bilayer core. nih.govconicet.gov.ar This insertion process disrupts the membrane's integrity, leading to permeabilization, leakage of cellular contents, and ultimately, cell death. researchgate.netnih.govnih.gov This mechanism is often described as the "carpet" model. nih.gov
Surface plasmon resonance (SPR) has been utilized to dissect the kinetics of these interactions, revealing a two-stage binding mechanism: an initial adhesion to the membrane surface followed by insertion into the bilayer. acs.org The propensity for this inserted state, rather than just surface adhesion, correlates strongly with the peptide's cytolytic activity. acs.org For example, highly lytic derivatives like K4K20-S4 show a greater tendency for insertion compared to less active, truncated versions. acs.org Molecular dynamics simulations further complement these findings by visualizing the peptide's behavior at the atomic level, showing the steady insertion of the peptide's hydrophobic side into the bilayer core, causing significant disordering of the lipid chains. conicet.gov.ar
Bioinformatics and Cheminformatics Tools for Peptide Analysis
Bioinformatics and cheminformatics offer a suite of in silico tools that are indispensable for the analysis and prediction of peptide properties, guiding the rational design of new and improved this compound analogs.
Antimicrobial Peptide Databases (APD)
Antimicrobial Peptide Databases (APD) are comprehensive, publicly available repositories that curate information on thousands of antimicrobial peptides, including various dermaseptins. nih.govnih.govresearchgate.netnih.gov These databases, such as the APD3, are critical resources for researchers. nih.govnih.gov They provide a wealth of information for a given peptide, including its amino acid sequence, source, target organisms, and known activities. researchgate.netnih.gov
For this compound and its derivatives, these databases can be used to compare their sequences and properties to a vast collection of other AMPs, helping to identify conserved motifs or unique features. nih.gov For example, searching a new peptide sequence against the database can reveal its percentage identity to known peptides, indicating its novelty. uonbi.ac.keresearchgate.net The APD also provides tools for calculating various physicochemical properties, which are crucial for understanding peptide function. nih.govnih.gov
Prediction of Physicochemical Properties (e.g., Hydrophobic Moment, Isoelectric Point)
Web-based servers and algorithms are frequently used to predict the key physicochemical properties of this compound from its amino acid sequence. These properties are fundamental determinants of its structure and function. Tools like Heliquest, Pepcal, and those integrated within the APD are commonly employed for these predictions. nih.govnih.govnih.govlu.ac.irmdpi.com
Hydrophobic Moment (µH): The hydrophobic moment is a measure of the amphipathicity of an α-helix, quantifying the segregation of hydrophobic and hydrophilic residues. lu.ac.irmdpi.comscu.ac.ir A high hydrophobic moment is characteristic of membrane-active peptides and is crucial for the insertion and disruption of lipid bilayers. mdpi.comscu.ac.ir For Dermaseptin S4 derivatives, µH values have been calculated to range from 0.159 to 0.526, with variations influencing their interaction with membranes. mdpi.comscu.ac.ir
Isoelectric Point (pI): The isoelectric point is the pH at which a peptide carries no net electrical charge. For cationic peptides like this compound, the pI is typically high, often above 9.7. nih.govuonbi.ac.keresearchgate.net This high pI ensures a net positive charge at physiological pH, which is essential for the initial electrostatic attraction to negatively charged microbial membranes. nih.gov
Other Properties: Other important predicted properties include hydrophobicity, net charge, and instability index. nih.govnih.gov For example, a derivative of Dermaseptin S4, DS4(1–26)a, was noted for its high aliphatic index (154.32) and a positive grand average of hydropathicity (GRAVY) value (1.17), indicating thermal stability. nih.govnih.gov An instability index below 40 suggests that the peptide is stable. nih.gov
These predictive tools allow researchers to rapidly screen new peptide designs, prioritizing those with desirable properties for chemical synthesis and experimental validation.
Table 1: Predicted Physicochemical Properties of Dermaseptin S4 and its Derivatives This table is interactive. Click on the headers to sort the data.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Isoelectric Point (pI) | Source |
|---|---|---|---|---|---|---|
| Dermaseptin S4 (DS4) | ALWMTLLKKVLKAAAKAALNAVLVGANA | +4 | 0.655 | 0.478 | 10.3 | scu.ac.irresearchgate.net |
| K4K20S4 | ALWK TLLKKVLKAAAKAALNAVLVGANA | +6 | 0.451 | 0.485 | 10.8 | mdpi.comscu.ac.irresearchgate.net |
| K4S4(1-16) | ALWK TLLKKVLKAAAK | +5 | 0.426 | 0.526 | 11.0 | mdpi.comscu.ac.irresearchgate.net |
| DS4(1-28)a | ALWMTLLKKVLKAAAKAALNAVLVGANA-NH2 | +5 | - | - | - | nih.govnih.gov |
| DS4(1-26)a | ALWMTLLKKVLKAAAKAALNAVLVGA-NH2 | +5 | 0.73 (HR) | - | 10.5 | nih.govnih.gov |
Genetic Manipulation and Reporter Systems for Gene Expression Studies
Understanding the regulation of dermaseptin gene expression is crucial for harnessing their full potential. Research in this area involves genetic manipulation and the use of reporter systems to study how and when these peptide-encoding genes are turned on.
The native genes for dermaseptins have a characteristic structure, typically with two exons. nih.gov The first exon encodes a signal peptide, which directs the nascent peptide into the secretory pathway, while the second exon encodes the acidic pro-region and the mature antimicrobial peptide sequence. nih.gov This modular genetic architecture is a target for manipulation.
Heterologous expression systems are a key tool for producing and studying dermaseptins. The genes encoding this compound or its analogs can be chemically synthesized, often with codon optimization for the chosen expression host, and cloned into expression vectors. scu.ac.irrsc.org These vectors are then introduced into organisms like tobacco plants or bacteria. rsc.org For instance, the gene for Dermaseptin B1 has been fused to a sequence encoding a chitin-binding domain and expressed in tobacco hairy roots using Agrobacterium rhizogenes-mediated transformation. rsc.org
To study gene expression, researchers use techniques like semi-quantitative RT-PCR and western blotting to confirm the transcription and translation of the engineered gene in the transgenic host. nih.govrsc.org Reporter genes, such as the one for enhanced green fluorescent protein (eGFP), can be fused to the dermaseptin sequence. This creates a fusion protein that allows for easy visualization and tracking of the peptide's location, for example, demonstrating its ability to bind to the surface of plant leaves. Furthermore, studies have investigated how dermaseptins themselves can modulate gene expression in target pathogens. For example, Dermaseptin S4 has been shown to significantly downregulate the expression of virulence genes in Candida albicans, such as EAP1 and HWP1, which are involved in adhesion and hyphal formation. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | S4, DS4 |
| Dermaseptin S1 | S1, DS1 |
| Dermaseptin B1 | DrsB1 |
| Dermaseptin B2 | B2, DrsB2 |
| Dermaseptin-PS4 | Der-PS4 |
| K4K20-S4 | K4K20S4 |
| K4-S4(1-16) | K4S4(1-16) |
| DS4(1-28)a | - |
| DS4(1-26)a | - |
| Melittin | - |
| Alanine | Ala, A |
| Aspartic acid | Asp, D |
| Glycine | Gly, G |
| Leucine | Leu, L |
| Lysine | Lys, K |
| Methionine | Met, M |
| Asparagine | Asn, N |
| Serine | Ser, S |
| Threonine | Thr, T |
| Tryptophan | Trp, W |
| Valine | Val, V |
| 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine | DOPC |
| 1,2-dioleoyl-sn-glycero-3-phosphatidylglycerol | DOPG |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE |
| 2,2,2-Trifluoroethanol | TFE |
Emerging Research Frontiers and Prospective Applications of Dermaseptin 4 in Biomedical Science
Elucidating Novel and Secondary Mechanisms of Action
The primary mechanism of action for Dermaseptin-4, like many other cationic AMPs, involves the disruption of microbial cell membranes. nih.gov Its amphipathic α-helical structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. oup.compreprints.org This interaction is facilitated by the peptide's positive charge and its ability to form an α-helix in a hydrophobic environment. oup.comnih.gov
Beyond direct membrane disruption, research is beginning to uncover more nuanced and secondary mechanisms. Some studies suggest that after penetrating the cell membrane, this compound may interact with intracellular targets, although this is less well-understood than its membrane-lytic activity. nih.gov Another proposed mechanism involves the modulation of the pathogen's gene expression. Furthermore, interactions with specific cell membrane receptors are also being investigated as a potential mode of action. nih.gov In the context of antiviral activity, particularly against enveloped viruses like HIV and Herpes Simplex Virus (HSV), this compound is thought to interfere early in the viral replication cycle by disrupting the viral envelope. nih.govresearchgate.netpasteur.fr
Exploring Broader Biological Activities and Immunomodulatory Roles
While initially recognized for its antimicrobial properties, the biological activities of this compound and its derivatives extend to immunomodulatory and anticancer effects. nih.govnih.gov Research indicates that some dermaseptins can influence the host's immune response. For instance, Dermaseptin-01 has been shown to enhance the phagocytic capacity and hydrogen peroxide production by macrophages in mice. mdpi.com This suggests a dual role for these peptides, not only directly killing pathogens but also stimulating the host's innate immune system to fight infection. biorxiv.org
The anticancer potential of dermaseptins is another significant area of research. nih.gov These peptides have demonstrated the ability to act as anti-proliferative agents against various cancer cell lines in vitro. nih.gov The proposed mechanism for their anticancer activity involves their accumulation within cancer cells, leading to cell death and the inhibition of tumor vascularization. nih.gov However, the precise cellular selectivity and mode of action against cancer cells are still under active investigation. mdpi.com
Rational Design of Potent and Selective Analogues with Tailored Properties
To enhance the therapeutic potential of this compound and minimize potential cytotoxicity, researchers are actively engaged in the rational design of synthetic analogues. nih.govmdpi.comnih.gov These modifications often involve altering the peptide's amino acid sequence to improve its physicochemical properties, such as hydrophobicity, charge, and helicity. nih.govasm.org
Key strategies in analogue design include:
Truncation: Creating shorter versions of the peptide that retain antimicrobial activity but may have reduced toxicity. nih.govnih.gov For example, the 13-mer derivative K₄-S4(1–13)a maintained considerable potency. asm.org
Amino Acid Substitution: Replacing specific amino acids to increase the net positive charge or modify the hydrophobic face of the peptide. mdpi.comasm.org Increasing the positive charge has been shown to enhance antibacterial activity. pasteur.frmdpi.comasm.org
Acylation: Conjugating fatty acids to the peptide to alter its hydrophobicity and potency. nih.gov
These modifications have led to the development of analogues with improved selectivity for microbial cells over mammalian cells, as well as enhanced activity under various conditions. nih.govasm.org Below is an interactive table detailing some of the rationally designed analogues of this compound and their key properties.
| Analogue Name | Modification | Key Findings | Reference |
| K₄K₂₀S4 (P28) | Substitution of two amino acids with lysine (B10760008) to increase positive charge. | Displayed potent bactericidal properties maintained at high salt concentrations and extreme temperatures. nih.gov Most potent antimalarial activity among tested derivatives. nih.govasm.org | nih.govnih.govasm.org |
| K₄-S4(1–13)a | Truncated and amidated version of Dermaseptin (B158304) S4. | Retained considerable antimalarial potency and was well-tolerated at high doses in rats. nih.govasm.org | nih.govasm.org |
| DS4 (1–26)a | Truncated and amidated derivative. | Showed high antibacterial activity against marine pathogens with low hemolytic activity. oup.comresearchgate.net | oup.comresearchgate.net |
| DRP-AC4a | Increased net charge through amino acid substitution. | Displayed significantly increased potency against bacteria compared to the natural peptide. mdpi.com | mdpi.com |
| NC6-K-P | Manipulation of the N-terminal sequence of K₄-S4(1-13). | Became predominantly active against gram-negative bacteria. asm.org | asm.org |
| C6-M₄-P | Manipulation of the N-terminal sequence of K₄-S4(1-13). | Showed enhanced efficacy against gram-positive bacteria. asm.org | asm.org |
Understanding Ecological Roles and Evolutionary Significance of this compound
Dermaseptins are a crucial component of the innate immune system of Phyllomedusa frogs, providing a chemical defense against a wide array of pathogens in their environment. nih.govpreprints.org The diversity of dermaseptin sequences is thought to be influenced by the frog's lifestyle and habitat. oup.com The presence of highly conserved signal peptide sequences across different frog species suggests a common evolutionary origin for this peptide family. mdpi.com
One hypothesis regarding their evolutionary origin suggests that dermaseptins may have initially functioned as accessory proteins that lyse cells to facilitate the action of other neuromodulators and enzymes present in frog skin secretions. nih.gov This is supported by the sequence similarity between preprodermaseptins and the precursors of opioid peptides like dermorphin (B549996) and deltorphin. nih.gov An alternative view posits that they evolved primarily as part of the innate immune defense. nih.gov Furthermore, recent research suggests that these host-defense peptides might also act as immunomodulators to support symbiotic bacteria on the frog's skin in defending against pathogens. mdpi.com
Development of Research Tools and Probes Based on this compound
The inherent ability of this compound and its analogues to interact with and disrupt cell membranes makes them valuable candidates for the development of research tools and probes. Their membrane-permeabilizing properties can be harnessed to study membrane biophysics and to deliver other molecules into cells.
For instance, fluorescently labeled this compound analogues could be used to visualize and study the process of membrane disruption in real-time using techniques like confocal microscopy. researchgate.net The specific binding properties of certain analogues to particular membrane components could also be exploited to create probes for identifying and characterizing different cell types or membrane domains.
Advanced Delivery Systems for In Vitro and Preclinical Research Applications
To translate the therapeutic potential of this compound into practical applications, researchers are exploring advanced delivery systems to enhance its stability, bioavailability, and targeted delivery. These systems aim to protect the peptide from degradation and deliver it effectively to the site of infection or disease.
One proposed novel drug delivery system utilizes the affinity of a non-toxic this compound analogue, K4–S4(1–13)a, for the plasma membrane of human erythrocytes. wikipedia.org The peptide can be transiently loaded onto red blood cells and transported through the bloodstream to microbial targets, where it is then transferred to the microbial membrane to exert its lytic activity. wikipedia.org
Other strategies include encapsulation within nanoparticles or incorporation into hydrogels. For example, adsorbing Dermaseptin-B2 onto alginate nanoparticles has been shown to improve its antibacterial activity. mdpi.com Similarly, thermosensitive gels co-loaded with a dermaseptin and a chemotherapeutic drug have been developed to achieve effective local chemotherapy. tandfonline.com These advanced delivery systems hold promise for overcoming the challenges associated with peptide-based therapeutics and advancing the preclinical development of this compound.
Q & A
Q. What are the primary mechanisms underlying Dermaseptin-4’s antimicrobial activity, and what experimental models are most effective for initial characterization?
Methodological Answer: this compound’s antimicrobial activity is attributed to its amphipathic α-helical structure, enabling membrane disruption via electrostatic interactions with negatively charged phospholipids. Initial characterization should employ:
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics to synthetic lipid bilayers (e.g., phosphatidylcholine/phosphatidylglycerol mixtures) .
- Circular Dichroism (CD): Confirms structural transitions (random coil to α-helix) in membrane-mimetic environments (e.g., SDS micelles) .
- Minimum Inhibitory Concentration (MIC) assays: Tests efficacy against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Pair with hemolysis assays on mammalian RBCs to assess selectivity .
Q. What standard in vitro and in vivo assays are recommended for evaluating this compound’s cytotoxicity and selectivity?
Methodological Answer:
- In vitro cytotoxicity: Use MTT/XTT assays on mammalian cell lines (e.g., HEK-293) to measure metabolic inhibition. Normalize against MIC values to calculate therapeutic indices (TI = IC50/MIC) .
- In vivo models: Zebrafish embryos (Danio rerio) for acute toxicity screening (LC50) and murine skin infection models to evaluate antimicrobial efficacy in situ .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s membrane-binding kinetics across different biophysical assays?
Methodological Answer: Discrepancies often arise from variations in lipid composition, peptide concentration, or detection methods. To reconcile
- Two-stage binding analysis (SPR): Distinguish superficial adhesion (fast kinetics) from bilayer insertion (slow kinetics). For example, K(4)K(20)-S4 derivatives showed cytotoxicity correlated with insertion affinity, not total binding .
- Proteolytic protection assays: Validate insertion depth by treating peptide-bound RBCs with trypsin. Superficially bound peptides (e.g., 13-mer truncated derivatives) degrade, while inserted peptides (e.g., K(4)K(20)-S4) remain intact .
- Cross-validate with fluorescence quenching: Use Trp-containing analogues to monitor membrane penetration via acrylamide quenching efficiency .
Q. What statistical approaches are optimal for validating dose-response relationships in this compound’s antimicrobial efficacy studies?
Methodological Answer:
- Non-linear regression analysis: Fit dose-response data to Hill-Langmuir equations to calculate EC50 and Hill coefficients. Use tools like GraphPad Prism for robust error estimation (SD/SEM) .
- ANOVA with post-hoc tests: Compare efficacy across peptide analogues (e.g., truncated vs. full-length variants). Include Tukey’s HSD to control for Type I errors in multi-group comparisons .
- Bootstrap resampling: Assess confidence intervals for small-sample datasets (e.g., n = 3–5 replicates) to mitigate overfitting .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in this compound analogues?
Methodological Answer:
- Systematic truncation/alanine scanning: Modify residues in the hydrophobic (e.g., Leu, Phe) or cationic (e.g., Lys) domains. Test analogues for MIC, hemolysis, and structural stability (via CD) .
- Molecular dynamics (MD) simulations: Pair experimental data with 100-ns MD trajectories (e.g., GROMACS) to correlate peptide flexibility with membrane disruption efficiency .
- Free energy calculations: Use umbrella sampling to quantify insertion energetics (ΔG) for key analogues .
Data Contradiction and Validation
Q. How can researchers address inconsistencies between SPR-derived binding constants and cytotoxicity outcomes?
Methodological Answer:
- Decouple adhesion vs. insertion: SPR data may reflect total binding (adhesion + insertion), while cytotoxicity depends on insertion. Calculate individual affinity constants (e.g., K_adhesion vs. K_insertion) using a two-stage model .
- Correlate with functional assays: Plot insertion affinity (K_insertion) against log-transformed MIC values. Peptides with high K_insertion but low K_adhesion (e.g., K(4)K(20)-S4) exhibit optimal TI .
Q. What experimental controls are critical when comparing this compound’s activity across microbial strains with varying membrane compositions?
Methodological Answer:
- Lipid composition standardization: Prepare synthetic liposomes mimicking target membranes (e.g., P. aeruginosa: 70% PE, 30% PG). Include cholesterol for eukaryotic membrane comparisons .
- Internal peptide controls: Use melittin (highly hemolytic) and LL-37 (human antimicrobial peptide) as benchmarks for nonspecific vs. selective activity .
Tables for Key Findings
| This compound Analogue | Structural Modification | K_adhesion (M⁻¹) | K_insertion (M⁻¹) | MIC (µM) | Hemolysis (% at 50 µM) |
|---|---|---|---|---|---|
| Native S4 | None | 1.2 × 10⁴ | 3.8 × 10³ | 2.5 | 15 |
| K(4)K(20)-S4 | Lys substitutions | 9.5 × 10³ | 1.1 × 10⁴ | 1.2 | 8 |
| S4-13mer | Truncation (residues 1–13) | 6.7 × 10³ | 1.4 × 10³ | 12.0 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
